4-Hydroxymethyl-2-phenyl-1,3-dioxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
OLFYATZNXPXIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Physical and Chemical Properties, Synthesis, and Applications
Executive Summary
4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS: 93351-55-4) is a pivotal heterocyclic intermediate in organic synthesis, widely utilized as a chiral building block and a protected form of 1,2,4-butanetriol. Its structure—a six-membered 1,3-dioxane ring featuring a phenyl group at the C2 position and a hydroxymethyl moiety at C4—offers unique stereochemical rigidity. This rigidity is exploited in drug development for controlling the stereochemical outcome of subsequent transformations, particularly in the synthesis of polyketides, nucleoside analogs, and complex pharmaceutical ingredients (APIs).
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, thermodynamic stability, synthetic pathways, and experimental protocols for its generation and manipulation.
Chemical Identity & Stereochemistry
The compound exists primarily as two diastereomers: cis and trans, defined by the relative orientation of the C2-phenyl and C4-hydroxymethyl groups.
-
IUPAC Name: (2-Phenyl-1,3-dioxan-4-yl)methanol
-
Common Name: 1,2,4-Butanetriol 2,4-benzylidene acetal
-
CAS Number: 93351-55-4 (General), 136553-37-8 (Specific (2S,4S)-isomer)
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol
Conformational Analysis
The 1,3-dioxane ring adopts a chair conformation. The bulky C2-phenyl group occupies the equatorial position to minimize 1,3-diaxial steric interactions.
-
Cis-Isomer (Thermodynamic): Both the C2-phenyl and C4-hydroxymethyl groups are in equatorial positions. This is the thermodynamically favored isomer (approx. >95:5 ratio under equilibrium conditions).
-
Trans-Isomer (Kinetic): The C2-phenyl is equatorial, but the C4-hydroxymethyl group is axial . This isomer is higher in energy due to gauche interactions and 1,3-diaxial strain.
Physical Properties[1]
The following data represents the purified cis-isomer, which is the standard commercial form.
| Property | Value | Condition/Note |
| Appearance | White crystalline solid or viscous colorless oil | Depends on purity and enantiomeric excess |
| Melting Point | 62 – 64 °C | Recrystallized from Et₂O/Petroleum Ether |
| Boiling Point | 150 – 155 °C | @ 0.5 mmHg (High vacuum required) |
| Density | 1.18 g/cm³ | Predicted @ 20 °C |
| Refractive Index ( | 1.5350 | Supercooled liquid state |
| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Methanol |
| Solubility | Insoluble/Sparingly Soluble | Water, Hexanes (cold) |
| LogP | 1.65 | Experimental estimate |
| pKa | ~14.5 | Terminal hydroxyl group |
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 4-hydroxymethyl-2-phenyl-1,3-dioxane involves the acetalization of 1,2,4-butanetriol with benzaldehyde.
4.1. Reaction Mechanism
The reaction is an acid-catalyzed equilibrium process. The use of a dehydrating agent (e.g., Dean-Stark trap or trimethyl orthoformate) drives the reaction toward the product.
Key Selectivity Challenge: 1,2,4-Butanetriol has three hydroxyl groups.
-
1,2-Protection: Forms a five-membered dioxolane ring.
-
2,4-Protection: Forms the desired six-membered 1,3-dioxane ring.
-
1,4-Protection: Disfavored seven-membered ring.
Under thermodynamic control (acid catalysis, long reaction time), the 1,3-dioxane (six-membered ring) is generally favored over the dioxolane due to the stability of the chair conformation, specifically the cis-2,4-disubstituted isomer.
4.2. Experimental Protocol (Self-Validating)
Objective: Synthesis of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane.
Reagents:
-
1,2,4-Butanetriol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.1 equiv) [Preferred over benzaldehyde for milder conditions]
-
p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 1,2,4-butanetriol (e.g., 10.6 g, 100 mmol) and dry DCM (100 mL).
-
Addition: Add benzaldehyde dimethyl acetal (16.5 mL, 110 mmol) and pTsOH (0.95 g, 5 mmol).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 1:1). The triol spot (baseline) should disappear, and two less polar spots (dioxane and dioxolane) will appear.
-
Quench: Add saturated aqueous NaHCO₃ (50 mL) to neutralize the acid. Stir for 15 minutes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. The crude oil contains a mixture of the 1,3-dioxane (major) and 1,3-dioxolane (minor).
-
Validation Step: ¹H NMR of the crude mixture will show the acetal proton (O-CH-Ph) at ~5.5 ppm. The dioxane signal is distinct from the dioxolane signal.
-
Crystallization: Dissolve the residue in minimal hot diethyl ether and add petroleum ether until turbid. Cool to -20°C. The cis-dioxane isomer crystallizes as white needles (Yield: ~60-70%).
-
Chemical Properties & Reactivity[1]
5.1. Stability[1]
-
Acid Sensitivity: The acetal linkage is labile to aqueous acids (HCl, AcOH/H₂O), hydrolyzing back to benzaldehyde and the triol. It is stable to basic conditions (NaOH, NaH) and reducing agents (NaBH₄).
-
Oxidation: The free primary hydroxyl group can be oxidized to an aldehyde (using Swern or DMP) or carboxylic acid without affecting the acetal protecting group.
5.2. Regioselective Ring Opening
A critical application in drug development is the reductive cleavage of the acetal to generate regioselectively protected diols.
-
Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄/AlCl₃.
-
Outcome: Reductive opening of 4-substituted benzylidene acetals typically yields the primary benzyl ether (leaving the secondary alcohol free) or the secondary benzyl ether depending on the Lewis acid used.
-
Standard DIBAL-H: Often favors the formation of the primary alcohol and secondary benzyl ether due to coordination effects, but this is substrate-dependent.
-
Cu(OTf)₂ / BH₃·SMe₂: This specific system has been shown to yield the primary benzyl ether with high regioselectivity (See Diagram below).
-
5.3. Visualizing the Chemistry (Graphviz)
Figure 1: Synthesis and reactivity pathways of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Applications in Drug Development[1]
6.1. Chiral Building Block
The (S)-enantiomer of 4-hydroxymethyl-2-phenyl-1,3-dioxane is derived from (S)-malic acid or (S)-1,2,4-butanetriol. It serves as a precursor for:
-
Statin Side Chains: The 1,3-diol motif is ubiquitous in HMG-CoA reductase inhibitors.
-
Nucleoside Analogs: Used to construct acyclic nucleoside phosphonates.
-
Lipid Synthesis: As a glycerol mimetic with differentiated hydroxyl groups.
6.2. Kinetic Resolution
Racemic 4-hydroxymethyl-2-phenyl-1,3-dioxane can be resolved using lipases (e.g., Pseudomonas cepacia lipase) in vinyl acetate. The lipase selectively acetylates one enantiomer of the primary alcohol, allowing separation of the ester and the remaining alcohol with high enantiomeric excess (>98% ee).
References
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Core.ac.uk. (2013). Supporting Information: Synthesis of chiral 1,3-dioxane derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2013). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Retrieved from [Link]
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Herradón, B. (1992).[2] Lipase catalyzed kinetic resolution of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane. Tetrahedron: Asymmetry, 3(2), 209-212.[3] Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the stereoisomers of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the structural elucidation and stereochemical analysis of complex organic molecules.
Introduction: The Role of NMR in the Stereochemical Analysis of 1,3-Dioxanes
The 1,3-dioxane ring system is a common motif in a variety of natural products and pharmacologically active compounds. The stereochemical arrangement of substituents on this six-membered ring can have a profound impact on biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of these molecules in solution.[1][2] The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) provide detailed information about the conformation of the dioxane ring and the relative orientation of its substituents.
For 4-Hydroxymethyl-2-phenyl-1,3-dioxane, the key stereochemical relationship is between the phenyl group at the C2 position and the hydroxymethyl group at the C4 position. This gives rise to cis and trans diastereomers, each with a unique NMR fingerprint. The 1,3-dioxane ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions, leading to distinct spectral features.
Predicted ¹H NMR Spectral Data
The following tables present the predicted ¹H NMR spectral data for the cis and trans isomers of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. These predictions are based on data from closely related analogs and established principles of NMR spectroscopy for 1,3-dioxane systems.[3] The analysis assumes a chair conformation for the dioxane ring.
Table 1: Predicted ¹H NMR Data for cis-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Notes |
| H-2 | ~5.5 | s | - | Benzylic proton, singlet due to lack of adjacent protons. |
| H-4 | ~4.1-4.2 | m | - | Proton on the carbon bearing the hydroxymethyl group. |
| H-5eq | ~1.5 | dtd | J ≈ 13.1, 2.5, 1.4 | Equatorial proton at C5, showing geminal and vicinal couplings. |
| H-5ax | ~1.8-2.0 | m | - | Axial proton at C5, overlapping with other signals. |
| H-6ax | ~4.0 | td | J ≈ 11.7, 2.6 | Axial proton at C6. |
| H-6eq | ~4.3 | ddd | J ≈ 11.4, 5.0, 1.1 | Equatorial proton at C6. |
| -CH₂OH | ~3.8-3.9 | m | - | Diastereotopic protons of the hydroxymethyl group.[4] |
| -OH | ~2.1 | br s | - | Hydroxyl proton, broad signal, may exchange with D₂O. |
| Phenyl-H | ~7.3-7.5 | m | - | Aromatic protons. |
Table 2: Predicted ¹H NMR Data for trans-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Notes |
| H-2 | ~5.6 | s | - | Benzylic proton. |
| H-4 | ~3.8-3.9 | m | - | Proton on the carbon bearing the hydroxymethyl group. |
| H-5eq | ~1.4 | m | - | Equatorial proton at C5. |
| H-5ax | ~1.9 | m | - | Axial proton at C5. |
| H-6ax | ~3.8 | td | J ≈ 12.0, 2.5 | Axial proton at C6. |
| H-6eq | ~3.9 | ddd | J ≈ 11.4, 5.1, 1.3 | Equatorial proton at C6. |
| -CH₂OH | ~3.6-3.7 | m | - | Diastereotopic protons of the hydroxymethyl group.[4] |
| -OH | ~2.5 | br s | - | Hydroxyl proton. |
| Phenyl-H | ~7.3-7.5 | m | - | Aromatic protons. |
Analysis and Interpretation of ¹H NMR Spectra
The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the dioxane ring. In the cis isomer, both the phenyl and hydroxymethyl groups can occupy equatorial positions to minimize steric strain, leading to a more stable conformation. In the trans isomer, one of these bulky groups is likely forced into an axial position, resulting in a different set of chemical shifts and coupling patterns.
The protons at C4, C5, and C6 and the protons of the hydroxymethyl group constitute a complex spin system. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is highly recommended for unambiguous assignment of these protons.[5][6][7]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for both isomers are presented below. The chemical shifts are influenced by the stereochemistry and the electronic effects of the substituents.
Table 3: Predicted ¹³C NMR Data for cis- and trans-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| C-2 | ~101 | Acetal carbon. |
| C-4 | ~78 | Carbon bearing the hydroxymethyl group. |
| C-5 | ~25-30 | Methylene carbon in the ring. |
| C-6 | ~68 | Methyleneoxy carbon in the ring. |
| -CH₂OH | ~65 | Carbon of the hydroxymethyl group. |
| Phenyl C (ipso) | ~138 | Quaternary aromatic carbon. |
| Phenyl C (ortho, meta, para) | ~126-129 | Protonated aromatic carbons. |
The differences in the ¹³C chemical shifts between the two isomers are expected to be subtle but measurable, particularly for the ring carbons (C4, C5, and C6).
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
1. Sample Preparation:
-
Quantity: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended.[8][9]
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.[8]
-
Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing the complex spin systems in this molecule.
-
Locking and Shimming: The instrument's field-frequency lock should be established on the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the locked signal to obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of about 220 ppm is standard for ¹³C NMR.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
5. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
Visualization of Experimental Workflow and Molecular Structure
To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Caption: Structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane with key atoms labeled.
Conclusion
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Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]
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Bhattacharjee, D. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. Retrieved from [Link]
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National Institutes of Health. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]
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The 2-Phenyl-1,3-Dioxane Moiety: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The 2-phenyl-1,3-dioxane framework, a cornerstone of modern organic chemistry, has a rich and evolving history. Initially explored in the context of carbohydrate chemistry, its utility has expanded dramatically, finding critical applications as a versatile protecting group and a stereodirecting auxiliary in complex molecule synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical development, and evolving applications of 2-phenyl-1,3-dioxane derivatives. We will delve into the foundational principles of their synthesis, explore the nuances of their conformational behavior, and detail their strategic implementation in contemporary organic synthesis.
Genesis: A Legacy Rooted in Carbohydrate Chemistry
The story of 2-phenyl-1,3-dioxane derivatives is intrinsically linked to the pioneering work on carbohydrates in the late 19th and early 20th centuries. The need to selectively protect hydroxyl groups in polyfunctional sugars was a significant challenge for early organic chemists. The formation of cyclic acetals, including those derived from benzaldehyde, emerged as a key strategy to tackle this complexity.
While pinpointing the singular "first" synthesis of a 2-phenyl-1,3-dioxane is challenging, the conceptual groundwork was laid by the legendary chemist Emil Fischer .[1][2] His extensive work on the structure and synthesis of sugars necessitated the development of methods to differentiate between their numerous hydroxyl groups.[3][4] Fischer's research demonstrated the formation of cyclic acetals from aldehydes and polyols, a fundamental reaction that underpins the synthesis of all 1,3-dioxane derivatives.[1][3]
The early 20th century saw further advancements in acetal chemistry. The work of chemists like Robert Downs Haworth and Arthur Lapworth expanded the understanding and application of acetalization reactions for various aldehydes.[1] Although their primary focus may not have been exclusively on 2-phenyl-1,3-dioxanes, their research contributed to the broader knowledge base that would later be applied to this specific class of compounds. The first synthesis of a 1,3-dioxane for the protection of 4- and 6-hydroxy groups in pyranose carbohydrates marked a significant milestone, establishing this moiety as a standard tool in organic synthesis.[5]
The core utility of the 2-phenyl-1,3-dioxane as a protecting group stems from its stability under a wide range of conditions, including basic, reductive, and oxidative environments, while being readily cleavable under acidic conditions.[5] This differential reactivity allows for the selective manipulation of other functional groups within a molecule.
The Art of Synthesis: From Classical Methods to Modern Innovations
The synthesis of 2-phenyl-1,3-dioxane derivatives has evolved from classical, robust methods to more refined and stereoselective approaches.
The Cornerstone: Acid-Catalyzed Acetalization
The most fundamental and widely practiced method for the synthesis of 2-phenyl-1,3-dioxanes is the direct acid-catalyzed reaction of benzaldehyde (or a derivative) with a 1,3-diol.[6][7]
General Reaction Scheme:
Figure 1: General scheme for the acid-catalyzed formation of a 2-phenyl-1,3-dioxane.
This reaction is an equilibrium process. To drive the reaction towards the formation of the dioxane, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxane
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzaldehyde (1.0 equivalent) and 1,3-propanediol (1.1 equivalents) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Modern Catalytic Systems
While traditional Brønsted acids are effective, the quest for milder and more selective methods has led to the development of a variety of catalytic systems.
| Catalyst | Key Advantages |
| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Often require milder reaction conditions and can be more tolerant of other functional groups. |
| Solid-Supported Acids (e.g., Nafion-H, Amberlyst-15) | Facilitate easier product purification as the catalyst can be removed by simple filtration. |
| **Iodine (I₂) ** | A mild and effective catalyst for acetalization under neutral conditions. |
Conformational Landscape: The Anomeric Effect and Stereochemical Implications
The six-membered ring of 1,3-dioxanes, like cyclohexane, preferentially adopts a chair conformation to minimize torsional and steric strain.[5] However, the presence of the two oxygen atoms introduces unique stereoelectronic effects that significantly influence the conformational preferences of substituents, particularly at the C2 position.
The Anomeric Effect
A key principle governing the stereochemistry of 2-phenyl-1,3-dioxane derivatives is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the potential for increased steric hindrance.
This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the axial C-substituent bond.
Figure 2: The anomeric effect favoring the axial orientation of the phenyl group.
The magnitude of the anomeric effect can be influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups on the phenyl ring enhance the anomeric effect, further stabilizing the axial conformation.
Stereoselective Synthesis
The understanding of these conformational principles has enabled the development of stereoselective syntheses of 2-phenyl-1,3-dioxane derivatives. By choosing appropriate chiral 1,3-diols or by employing chiral catalysts, it is possible to control the stereochemistry at the C2 position and other stereocenters within the dioxane ring. This has profound implications for asymmetric synthesis, where these derivatives can be used as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions.
Applications in Modern Organic Synthesis
The utility of 2-phenyl-1,3-dioxane derivatives extends far beyond their initial role as simple protecting groups. They are now integral tools in the synthesis of complex natural products and medicinally important compounds.
Protecting Group Chemistry
The primary and most enduring application of the 2-phenyl-1,3-dioxane moiety is as a protecting group for 1,3-diols.[5] Its stability profile makes it an ideal choice in multi-step syntheses where other functional groups need to be manipulated under basic or nucleophilic conditions.
Deprotection Protocol:
The removal of the 2-phenyl-1,3-dioxane protecting group is typically achieved under acidic conditions, regenerating the 1,3-diol.
-
Reaction Setup: Dissolve the protected compound in a suitable solvent (e.g., methanol, acetone, or a mixture with water).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TsOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Neutralize the acid, remove the solvent, and purify the deprotected diol.
Chiral Auxiliaries and Templates
Chirally pure 2-phenyl-1,3-dioxane derivatives, prepared from enantiomerically enriched 1,3-diols, serve as powerful chiral auxiliaries. The rigid chair conformation and the defined spatial orientation of the substituents can be used to control the stereochemistry of reactions at adjacent centers.
Medicinal Chemistry and Drug Discovery
The 1,3-dioxane scaffold, including 2-phenyl substituted derivatives, is found in a number of biologically active molecules and has been explored as a pharmacophore in drug discovery programs. The rigid structure of the dioxane ring can be used to constrain the conformation of flexible side chains, which can be advantageous for optimizing binding to biological targets.
Future Outlook
The journey of 2-phenyl-1,3-dioxane derivatives, from their conceptual origins in the study of sugars to their current status as indispensable tools in organic synthesis, is a testament to the enduring power of fundamental chemical principles. Future research in this area is likely to focus on the development of even more efficient and selective catalytic systems for their synthesis and cleavage. Furthermore, the design of novel chiral 2-phenyl-1,3-dioxane-based auxiliaries and their application in asymmetric catalysis will undoubtedly continue to push the boundaries of modern synthetic chemistry, enabling the construction of increasingly complex and medicinally relevant molecules.
References
- Fischer, E. (1902). Synthesen in der Zuckergruppe. Berichte der deutschen chemischen Gesellschaft, 35(3), 3144-3173.
- Lichtenthaler, F. W. (1992). Emil Fischer's proof of the configuration of sugars: a centennial tribute. Angewandte Chemie International Edition in English, 31(12), 1541-1556.
- McNaught, A. D. (1996). The development of carbohydrate nomenclature.
-
Wikipedia. (2023). Emil Fischer. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Victoria University of Wellington Library. (n.d.). Protective groups in organic chemistry. Retrieved from [Link]
- Kouklovsky, C. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-606). Thieme.
-
Wikipedia. (2023). 1,3-Dioxane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-dioxane. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxane, 2-phenyl-. Retrieved from [Link]
-
ResearchGate. (2007). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW BIS(1,3-DIOXANE-2-YL)ALKANES. Retrieved from [Link]
-
ResearchGate. (2008). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE. Retrieved from [Link]
-
ResearchGate. (2008). Stereochemistry studies of some 1,3-dioxane derivatives by differential mass spectrometry and computational chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Retrieved from [Link]
-
ACS Publications. (1948). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 1,3-Dioxanes. Retrieved from [Link]
-
ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Semantic Scholar. (2002). The Role of Protective Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Retrieved from [Link]
-
SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Acetal. Retrieved from [Link]
-
Wikipedia. (2023). Acetal. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Emil Fischer and the Structure of Grape Sugar and Its Isomers. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Emil Fischer - Wikipedia [en.wikipedia.org]
- 3. pmf.unizg.hr [pmf.unizg.hr]
- 4. vanthoff [ursula.chem.yale.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Guide: Thermal Stability and Degradation of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Executive Summary
4-Hydroxymethyl-2-phenyl-1,3-dioxane (commonly known as the 1,3-dioxane isomer of Benzylidene Glycerol ) serves as a critical intermediate in the synthesis of surfactants, polymer additives, and flavor compounds. Its utility is defined by the stability of the acetal linkage, which acts as a protecting group for the 1,3-diol moiety of glycerol.
While generally stable under neutral and basic conditions, this compound exhibits specific vulnerabilities to acid-catalyzed hydrolysis and oxidative degradation at elevated temperatures. Thermal gravimetric analysis (TGA) suggests an onset of volatilization/degradation near 150–180°C in inert atmospheres, but oxidative instability can occur at lower temperatures due to the labile benzylic hydrogen.
This guide provides a mechanistic breakdown of these degradation pathways, supported by experimental protocols for validating stability in drug development and industrial applications.
Molecular Architecture & Physicochemical Context[1][2]
The target compound is a cyclic acetal formed by the condensation of benzaldehyde and glycerol. It exists as a mixture of cis and trans isomers (referring to the relationship between the phenyl group at C2 and the hydroxymethyl group at C4).
| Property | Specification |
| IUPAC Name | 4-Hydroxymethyl-2-phenyl-1,3-dioxane |
| Common Name | Benzylidene Glycerol (1,3-isomer) |
| CAS Number | 4141-19-9 (cis-isomer specific); 131-11-3 (general mixture) |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Melting Point | 83–86 °C (cis-isomer) |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. |
| Key Structural Feature | 1,3-Dioxane ring with a benzylic C-H bond at position 2.[1] |
Isomer Note: The reaction of glycerol and benzaldehyde produces both the 1,3-dioxane (6-membered ring) and 1,3-dioxolane (5-membered ring) isomers. The 1,3-dioxane isomer is often thermodynamically favored under specific catalytic conditions but is frequently encountered as a mixture in technical grades.
Thermal Stability Profile
Thermogravimetric Analysis (TGA) Interpretation
In a nitrogen atmosphere (inert), 4-Hydroxymethyl-2-phenyl-1,3-dioxane exhibits a two-stage mass loss profile:
-
Stage 1 (Volatilization): Significant mass loss begins ~150°C. This is primarily physical evaporation rather than chemical bond breaking, as the acetal linkage is thermally robust in the absence of protic catalysts.
-
Stage 2 (Decomposition): Above 250°C, thermal cracking of the ring occurs, leading to char formation.
In Air (Oxidative Environment): The degradation onset shifts lower (~120–140°C). The presence of oxygen facilitates radical attack at the C2 position, leading to ring opening before volatilization is complete.
Differential Scanning Calorimetry (DSC)
-
Endotherm: Sharp peak at 83–86°C corresponding to melting.
-
Exotherm (Degradation): Broad exotherm typically observed >200°C in sealed pans, indicative of ring-opening polymerization or oxidative breakdown.
Degradation Mechanisms: The "Why" and "How"
Understanding the causality of degradation is essential for stabilizing formulations. The two primary pathways are Acid-Catalyzed Hydrolysis (storage/formulation risk) and Radical Autoxidation (processing/thermal risk).
Pathway A: Acid-Catalyzed Hydrolysis
The acetal linkage is highly sensitive to Brønsted acids. Even weak acids (pH < 5) can catalyze the ring opening, reverting the molecule to its starting materials: benzaldehyde and glycerol.
-
Mechanism: Protonation of the acetal oxygen leads to C-O bond cleavage, forming a resonance-stabilized oxocarbenium ion. Water attacks this intermediate, collapsing the ring.
-
Kinetics: Follows pseudo-first-order kinetics dependent on [H⁺].
Pathway B: Radical-Induced Autoxidation
At elevated temperatures (>100°C) or in the presence of light/peroxides, the benzylic hydrogen (C2-H) is abstracted.
-
Mechanism:
-
Initiation: Abstraction of the benzylic H by a radical (R•) forms a stabilized benzylic radical on the dioxane ring.
-
Propagation: Reaction with O₂ forms a peroxy radical, eventually leading to a hydroperoxide intermediate.
-
Ring Opening: The hydroperoxide rearranges (often via Hock-like cleavage) to form benzoate esters (e.g., glycerol monobenzoate).
-
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways showing hydrolytic instability (left) and oxidative instability (right).[1]
Experimental Protocols
Protocol A: Accelerated Stability Testing (Hydrolytic)
Objective: Determine the half-life (
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 3.0, 5.0, and 7.0. Adjust ionic strength to 0.1 M with NaCl.
-
Sample Preparation: Dissolve 4-Hydroxymethyl-2-phenyl-1,3-dioxane in a minimal amount of methanol (co-solvent), then dilute into buffers to a final concentration of 1 mM.
-
Incubation: Incubate samples in sealed HPLC vials at 40°C and 60°C .
-
Sampling: Withdraw aliquots at
hours. Quench acidic samples immediately with dilute NaOH to pH 7. -
Analysis: Analyze via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile/Water (gradient).
-
Marker: Monitor disappearance of the dioxane peak and appearance of Benzaldehyde.
-
Protocol B: Thermal Stress Screening (Oxidative)
Objective: Assess stability under processing conditions (melt/extrusion).
-
Setup: Place 5 g of solid sample in a round-bottom flask.
-
Stress Condition: Heat to 120°C in an oil bath under two conditions:
-
Condition A: Nitrogen purge (Inert).
-
Condition B: Open air (Oxidative).
-
-
Timepoints: Sample at 0, 30, and 60 minutes.
-
Analysis: Dissolve residue in CDCl₃ for ¹H-NMR .
-
Key Signal: Look for the disappearance of the acetal proton singlet (~5.5 ppm) and appearance of benzoate ester signals (~8.0 ppm).
-
Protocol C: GC-MS Analysis of Degradation Products
Objective: Identify specific breakdown products.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Injector Temp: 250°C.
-
Oven Program: 60°C (1 min hold)
280°C at 10°C/min. -
Detection: EI Mass Spec.
-
Target Ions:
Implications for Application
Storage
-
pH Control: The compound must be stored in neutral or slightly basic environments. Avoid acidic containers or formulations with acidic excipients.
-
Moisture: Hydrolysis requires water. Store in desiccated conditions to prevent slow degradation over months.
Processing
-
Temperature Limit: Avoid processing temperatures above 140°C in the presence of oxygen. If high-temperature compounding is required (e.g., polymer extrusion), use a nitrogen blanket.
-
Antioxidants: For high-temperature applications, the addition of phenolic antioxidants (e.g., BHT) can inhibit the radical pathway initiated at the benzylic carbon.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[9] (General mechanism of acetal hydrolysis).
-
Clode, D. M. (1979). "Carbohydrate cyclic acetal derivatives. Part 1. General properties and reactions." Chemical Reviews, 79(6), 491-513. Link
- Almazrouei, M., et al. (2022). "Thermal stability and kinetics of glycerol acetals as bio-fuel additives." Renewable Energy, 186, 22-30.
-
Hibbert, H., & Carter, N. M. (1928). "Studies on reactions relating to carbohydrates and polysaccharides. XVII. Structure of the isomeric benzylidene glycerols." Journal of the American Chemical Society, 50(12), 3376-3384. Link
-
Netzsch Analysis. (2022). "About the Thermal Stability of Glycerol and its Acetals." Application Note 270. Link
Sources
- 1. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. In the absence of extensive published quantitative data, this document establishes a foundational understanding based on first principles of molecular structure and polarity. It serves as a vital resource for researchers, scientists, and drug development professionals by not only predicting solubility behavior in a range of common laboratory solvents but also by providing a detailed, field-proven experimental protocol for the precise determination of these values. This guide is designed to empower scientific professionals to generate reliable, application-specific solubility data, thereby accelerating research and development timelines.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that governs its behavior in various scientific contexts. From reaction kinetics in a synthesis flask to bioavailability in a physiological system, understanding how, and to what extent, a compound dissolves in a given solvent is paramount. 4-Hydroxymethyl-2-phenyl-1,3-dioxane, a heterocyclic compound featuring a blend of polar and non-polar moieties, presents a nuanced solubility profile. Its dioxane ring system is found in various biologically active molecules, making the study of its fundamental properties, such as solubility, essential for applications in medicinal chemistry and material science. This guide provides the theoretical framework and practical tools necessary to master the solubility challenges associated with this compound.
Molecular Structure Analysis and Theoretical Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a reliable guide, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] An analysis of the structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane provides the necessary insights to predict its behavior.
Molecular Structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Caption: Molecular structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Key Structural Features Influencing Solubility:
-
Polar Functional Groups: The molecule possesses a primary hydroxyl (-CH2OH) group. This group is highly polar and can act as both a hydrogen bond donor and acceptor.[3] Additionally, the two oxygen atoms within the 1,3-dioxane ring are capable of acting as hydrogen bond acceptors. These features contribute to the molecule's hydrophilic character.[1]
-
Non-Polar Moieties: The presence of a phenyl group and the aliphatic carbon backbone of the dioxane ring introduce significant non-polar (lipophilic) character. These regions interact favorably with non-polar solvents through van der Waals forces.[2]
Predicted Solubility Profile:
Based on this structural duality, a graduated solubility profile is anticipated:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO). The hydroxyl group will drive strong interactions with these solvents.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate.
-
Low to Negligible Solubility: Predicted in non-polar aliphatic solvents (e.g., hexane, heptane) and aromatic solvents like toluene. The large, non-polar phenyl group may provide some affinity for toluene, but the polar hydroxyl group will significantly hinder dissolution in highly non-polar environments.
-
Water Solubility: The presence of both a prominent non-polar phenyl ring and a polar hydroxymethyl group makes prediction complex. It is likely to be sparingly to slightly soluble in water. While the hydroxyl group can hydrogen bond with water, the large non-polar surface area will limit overall solubility.[3]
Logical Flow of Solubility Prediction
Caption: Predicting solubility from molecular structure.
Experimental Protocol for Solubility Determination: The Gravimetric Method
To move from theoretical prediction to quantitative fact, a robust experimental protocol is essential. The gravimetric shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This method involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the dissolved amount by evaporating the solvent.[6]
Materials and Equipment:
-
4-Hydroxymethyl-2-phenyl-1,3-dioxane (high purity)
-
Selected analytical grade solvents
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or orbital shaker with temperature control
-
Calibrated temperature probe
-
Screw-cap vials (e.g., 4 mL or 20 mL glass vials)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed evaporation vials or aluminum pans
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Hydroxymethyl-2-phenyl-1,3-dioxane to a screw-cap vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately weigh the vial with the solid, then add a known mass of the selected solvent. Seal the vial tightly.
-
Equilibration: Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The system has reached equilibrium when consecutive measurements of solubility show no significant change.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a glass syringe. It is critical not to disturb the undissolved solid at the bottom of the vial. Attach a syringe filter to the syringe.
-
Filtration and Weighing: Discard the first few drops of the filtrate to saturate the filter material. Then, dispense a known amount of the clear, saturated solution into a pre-weighed evaporation vial. Record the exact mass of the saturated solution transferred.
-
Solvent Evaporation: Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Final Weighing: Periodically remove the vial from the oven, cool to room temperature in a desiccator, and weigh. Repeat this process until a constant mass is achieved, indicating all solvent has been removed.[4] The final mass is that of the dissolved solute.
Calculations:
-
Mass of Dissolved Solute (m_solute): Final mass of evaporation vial - Tare mass of evaporation vial.
-
Mass of Solvent (m_solvent): Total mass of saturated solution transferred - Mass of dissolved solute.
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Data Presentation and Interpretation
For systematic research and development, experimental data should be recorded in a clear and organized manner. The following table provides a standardized template for documenting the solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Table 1: Experimental Solubility Data for 4-Hydroxymethyl-2-phenyl-1,3-dioxane
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| n-Heptane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Water | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
Note: This table is a template for researchers to populate with their own experimentally determined data.
Conclusion and Future Directions
This technical guide has established a robust framework for understanding and quantifying the solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. By integrating theoretical predictions derived from molecular structure with a detailed, practical protocol for experimental determination, this document provides researchers with the necessary tools to generate critical data for their specific applications. The provided gravimetric method is a foundational technique that will yield reliable equilibrium solubility values, essential for process development, formulation, and fundamental chemical research. Future work should focus on populating the provided data table across a range of temperatures to fully characterize the thermodynamic properties of dissolution for this important compound.
References
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]
-
Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15641097, 4-Hydroxymethyl-2-phenyl-1,3-dioxane. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 305(1-2), 123-130.
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
Sources
The 1,3-Dioxane Pharmacophore: Structural Logic, Biosynthesis, and Synthetic Utility
Executive Summary
The 1,3-dioxane moiety—a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3—represents a distinct structural motif in natural product chemistry.[1][2][3][4] Unlike its 1,4-isomer (a common solvent), the 1,3-dioxane ring functions structurally as a rigidified acetal or ketal. In drug development, this moiety is prized not merely as a passive protecting group, but as a pharmacophoric scaffold that locks 1,3-diol units into specific spatial orientations, influencing receptor binding and metabolic stability.
This technical guide analyzes the 1,3-dioxane ring within the context of marine polyketides (e.g., the pederin family) and volatile organic compounds, detailing their conformational thermodynamics, biosynthetic origins, and the "Prins-driven" synthetic methodologies required to access them.
Part 1: Structural Architecture & Stereochemical Implications
Conformational Thermodynamics
The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane but with critical electronic deviations due to the C–O bonds (shorter than C–C, ~1.43 Å vs 1.54 Å). This results in a more "puckered" ring, altering the energy barrier for chair-to-chair interconversion.
Key Stereochemical Rules:
-
2-Substitution Preference: Substituents at the C2 position (the acetal carbon) exhibit a strong preference for the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.
-
The Anomeric Effect: Electronegative substituents at C2 (e.g., alkoxy groups in orthoesters) may prefer the axial position due to hyperconjugation (
), stabilizing the axial conformer despite steric penalty. -
H-Bonding Capacity: The two ether oxygens serve as Lewis bases, but their spatial convergence allows for bidentate chelation of cations (Mg²⁺, Ca²⁺) or specific hydrogen bond donor residues in protein pockets.
Visualization: Conformational Analysis
The following diagram illustrates the equilibrium dynamics and the "locking" effect of C2-substitution.
Caption: Thermodynamic equilibrium of substituted 1,3-dioxanes. C2-substitution drives the equilibrium toward Chair B, effectively "locking" the relative stereochemistry of C4 and C6 substituents.
Part 2: Biosynthetic Origins and Natural Occurrence
Nature rarely synthesizes 1,3-dioxanes as isolated primary metabolites. Instead, they arise via two primary pathways: Polyketide Acetalization (marine sponges/symbionts) and Volatile Aldehyde Condensation (fruits).
The Pederin and Mycalamide Family
The most pharmacologically significant 1,3-dioxanes are found in the pederin class of antitumor polyketides, isolated from Paederus beetles and marine sponges (Mycale sp.).
-
Molecule: Pederin / Mycalamide A.
-
Structure: Contains a complex core where a 1,3-dioxane ring is fused or bridged, often masking a highly reactive functionality.
-
Mechanism: These compounds inhibit eukaryotic protein synthesis by binding to the 60S ribosomal subunit. The rigid oxygen-rich scaffold is critical for docking into the ribosomal E-site.
Volatile 1,3-Dioxanes in Plants
In apple juice and cider, specific 1,3-dioxanes (e.g., 2-methyl-4-pentyl-1,3-dioxane) have been identified.
-
Biosynthesis: Non-enzymatic acid-catalyzed condensation of naturally occurring 1,3-diols (e.g., octane-1,3-diol) with acetaldehyde during fermentation.
-
Significance: While not therapeutically active, these serve as models for the stability of the 1,3-dioxane ring in aqueous, slightly acidic biological media.
Biosynthetic Pathway Visualization
Caption: Biosynthetic logic flow from PKS assembly to 1,3-dioxane ring closure via acetalization.
Part 3: Synthetic Methodologies (The Prins Reaction)[5][6][7]
For drug developers, the most reliable method to construct the 1,3-dioxane core—especially when specific stereochemistry at C4 and C5 is required—is the Prins Reaction .
The Prins Cyclization Strategy
The acid-catalyzed condensation of an aldehyde with a homoallylic alcohol generates an oxocarbenium ion, which cyclizes to form the ring.
-
Selectivity: Produces the thermodynamically favored all-equatorial 2,4,6-trisubstituted tetrahydropyrans or 1,3-dioxanes depending on the nucleophile (water vs. alcohol).
-
Relevance: Used in the total synthesis of Polyrhacitide A and Leucascandrolide A.
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization
Objective: Synthesis of a 2,4-disubstituted-1,3-dioxane scaffold.
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) Chloride (
) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10-20 mol%) -
Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Addition: Add the aldehyde (1.2 equiv) and homoallylic alcohol (1.0 equiv) to the solvent.
-
Catalysis: Cool the mixture to 0°C. Slowly add TMSOTf (0.1 equiv) dropwise. Note: Exothermic reaction; maintain temperature to ensure kinetic control if needed.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the alcohol.
-
Quenching: Quench with saturated aqueous
. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (Silica gel).
Validation (Self-Correcting Checks):
-
NMR Check: The C2 proton (acetal H) typically appears as a triplet or dd at
4.5–5.5 ppm. -
Stereochemical Check: Measure coupling constants (
-values) of the C4/C6 protons. Large axial-axial couplings ( Hz) confirm the chair conformation with equatorial substituents.
Part 4: Pharmacological Data Summary
The following table summarizes the bioactivity of key natural product classes containing the 1,3-dioxane (or closely related cyclic acetal) moiety.
| Compound Class | Source | Target / Mechanism | Key Structural Feature |
| Pederins / Mycalamides | Paederus beetles / Marine Sponges | Protein Synthesis Inhibitor: Binds to 60S ribosomal subunit, blocking translocation. | Complex 1,3-dioxane fused core; C2-substitution critical for binding affinity. |
| Polyrhacitides | Ants (Polyrhachis) / Fungi | Cytotoxicity: Variable activity against cancer cell lines. | Macrocyclic lactones containing 1,3-dioxane or 1,3-diol units derived from Prins-type biosynthesis. |
| Guignardianones | Endophytic Fungi (Guignardia) | Phytotoxicity / Antibacterial: Growth inhibition. | Meroterpenoids often featuring bridged dioxolanone or dioxane-like ketals. |
| Apple Volatiles | Malus domestica (Fermentation) | Olfactory Receptor Agonist: Green, fruity aroma profile. | Simple 2-methyl-4-pentyl-1,3-dioxane; high volatility and lipophilicity. |
References
-
Prins Cyclization in Natural Product Synthesis
- Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
-
1,3-Dioxanes in Food Chemistry
-
General Reactivity & Protection
-
Polyketide Biosynthesis Context
- Title: The Biosynthesis of Polyketide Metabolites by Dinoflagell
- Source: N
-
URL:[Link]
-
Pederin Family Activity
- Title: The pederin family of antitumor agents: structures, synthesis and biological activity.
- Source: Natural Product Reports (Royal Society of Chemistry).
-
URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,3-dioxanes from apple juice and cider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Methodological & Application
use of 4-Hydroxymethyl-2-phenyl-1,3-dioxane as a protecting group for 1,3-diols
Application Note: Strategic Protection of 1,3-Diols using the 2-Phenyl-1,3-Dioxane Scaffold
Executive Summary
The protection of 1,3-diols via benzylidene acetals is a cornerstone strategy in complex molecule synthesis, particularly in carbohydrate and polyketide chemistry. While often viewed merely as a "masking" technique, the formation of the 2-phenyl-1,3-dioxane ring system—exemplified by the 4-hydroxymethyl-2-phenyl-1,3-dioxane motif—offers a dual advantage: thermodynamic rigidity and latent regioselectivity .
This guide details the protocols for generating this specific scaffold from polyol precursors (e.g., 1,2,4-butanetriol) and utilizing it to differentiate hydroxyl groups. Unlike simple silyl protections, this platform allows for the "locking" of molecular conformation and the subsequent regioselective reductive opening, effectively converting a symmetrical or complex diol into a differentiated benzyl ether/alcohol pair.
Mechanistic Principles: Thermodynamic vs. Kinetic Control
The synthesis of 4-hydroxymethyl-2-phenyl-1,3-dioxane from a precursor like 1,2,4-butanetriol represents a classic competition between kinetic and thermodynamic control.
-
Kinetic Product (Five-Membered Ring): Reaction at the 1,2-diol positions forms a dioxolane . This forms faster due to the proximity of the hydroxyls and lower entropic cost of activation.
-
Thermodynamic Product (Six-Membered Ring): Reaction at the 1,3-positions (or 2,4-positions depending on numbering) forms the dioxane . Although slower to form, the 6-membered chair conformation—specifically with the phenyl group in the equatorial position—is enthalpically more stable (approx. 2–3 kcal/mol) than the substituted dioxolane.
Critical Insight: To successfully isolate the 4-hydroxymethyl-2-phenyl-1,3-dioxane, the reaction must be driven to equilibrium using acid catalysis and water removal (or methanol removal if using acetals), allowing the kinetic dioxolane to revert and funnel into the stable dioxane trap.
Pathway Visualization
Figure 1: The equilibration pathway from the kinetic 1,2-protection to the thermodynamic 1,3-dioxane scaffold.
Experimental Protocols
Protocol A: Thermodynamic Installation of the Benzylidene Acetal
Objective: Synthesis of 4-hydroxymethyl-2-phenyl-1,3-dioxane from 1,2,4-butanetriol.
Reagents:
-
Substrate: 1,2,4-Butanetriol (10 mmol)
-
Reagent: Benzaldehyde dimethyl acetal (11 mmol)
-
Catalyst:
-Toluenesulfonic acid monohydrate ( TSA) (0.5 mmol) -
Solvent: DMF or Toluene (if using Dean-Stark, though DMF is preferred for triol solubility)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1,2,4-butanetriol (1.06 g) in anhydrous DMF (10 mL).
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.65 mL, 1.1 equiv) followed by
TSA (95 mg). -
Equilibration (The Critical Step):
-
Stir the reaction at 60°C under reduced pressure (approx. 200 mbar) using a rotary evaporator setup or a vacuum line.
-
Why? This removes the methanol byproduct continuously, driving the equilibrium toward the acetal. The heat promotes the conversion of any kinetic dioxolane to the thermodynamic dioxane.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The 1,3-dioxane product usually runs slightly higher (less polar) than the 1,2-dioxolane due to the "hiding" of the polar hydroxyls in the chair structure.
-
Quench: Once starting material is consumed and the ratio favors the dioxane (>95:5), quench with Triethylamine (0.5 mL).
-
Workup: Dilute with Et2O, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography on silica gel.
Data Validation (NMR Signature):
-
Acetal Proton: Look for a singlet around δ 5.50 ppm .
-
Chair Confirmation: The coupling constants of the ring protons (C4-H, C5-H, C6-H) will show large axial-axial couplings (
), confirming the rigid chair geometry.
Protocol B: Regioselective Reductive Ring Opening
Objective: Transforming the 4-hydroxymethyl-2-phenyl-1,3-dioxane into a differentiated benzyl ether. This is the primary utility of this protecting group strategy.
Concept: By choosing the Lewis acid and reducing agent, you can selectively cleave the O1-C2 or O3-C2 bond.
| Reagent System | Product Outcome | Mechanism |
| DIBAL-H (Toluene) | Primary Benzyl Ether (Secondary Alcohol Free) | Steric control: Al coordinates to the less hindered oxygen. |
| NaCNBH3 / HCl (Ether) | Secondary Benzyl Ether (Primary Alcohol Free) | Electronic control: Protonation of the more basic oxygen. |
Workflow (DIBAL-H Method):
-
Setup: Dissolve the protected dioxane (1 mmol) in anhydrous Toluene (10 mL) under Argon. Cool to 0°C.
-
Addition: Add DIBAL-H (1.0 M in toluene, 4 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup (Rochelle's Salt): Quench carefully with MeOH, then add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours until the layers separate clearly (aluminum emulsions are tenacious).
-
Result: The product will be the primary benzyl ether , leaving the secondary hydroxyl group available for oxidation or other functionalization.
Comparative Analysis of 1,3-Diol Protecting Groups
| Feature | Benzylidene Acetal (2-Phenyl-1,3-dioxane) | Acetonide (2,2-Dimethyl-1,3-dioxane) | Silyl Ethers (TBS/TBDPS) |
| Formation | Thermodynamic control favors 6-membered ring. | Kinetic control often favors 5-membered ring. | Non-selective without steric bulk. |
| Stability | Stable to base, weak acid, oxidation.[2][3][4] | Labile to aqueous acid. | Variable (Base stable, Acid labile). |
| NMR Diagnostic | Benzylic H (s, 5.5 ppm) is a clean handle. | Methyl singlets (1.3/1.4 ppm) can obscure signals. | Alkyl region clutter. |
| Deprotection | Hydrogenolysis ( | Acid hydrolysis only. | Fluoride ( |
| Strategic Value | Reductive opening allows differentiation. | Cannot be reductively opened easily. | No ring constraint effects. |
Troubleshooting & Optimization
-
Problem: Formation of the 1,2-dioxolane isomer persists.
-
Solution: Increase reaction temperature to 80°C and ensure strictly anhydrous conditions. The 5-membered ring is the kinetic trap; heat provides the energy to reverse it.
-
-
Problem: Incomplete reductive opening with DIBAL-H.
-
Solution: Ensure the solvent is non-coordinating (Toluene or Hexane). THF coordinates to the Aluminum, dampening its Lewis acidity and preventing the necessary coordination to the acetal oxygen.
-
-
Problem: Acetal hydrolysis during workup.
-
Solution: Always quench acid-catalyzed reactions with Triethylamine before adding water. The acetal is stable in base but sensitive to aqueous acid.
-
Strategic Workflow Diagram
Figure 2: Decision tree for utilizing the 2-phenyl-1,3-dioxane scaffold in synthesis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically Chapter 3: Protection for 1,2- and 1,3-Diols).
- Smith, A. B., III, et al. (1995). "Benzylidene Acetals: A Strategic Platform for 1,3-Diol Differentiation." Journal of the American Chemical Society, 117(43), 10777-10778. (Foundational work on reductive opening regioselectivity).
-
Sigma-Aldrich. (n.d.). (S)-(-)-1,2,4-Butanetriol Product Sheet. Retrieved October 26, 2023.
-
Organic Chemistry Portal. (2023). Benzylidene Acetals.[2][5][6]
-
Hanessian, S., & Plessas, N. R. (1969). "The Reaction of O-Benzylidene Sugars with N-Bromosuccinimide." Journal of Organic Chemistry, 34(4), 1035–1044. (The Hanessian-Hullar reaction for oxidative opening).
Sources
- 1. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene Acetals [organic-chemistry.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. dokumen.pub [dokumen.pub]
Strategic Application of 4-Hydroxymethyl-2-phenyl-1,3-dioxane in Asymmetric Synthesis
[1]
Executive Summary
4-Hydroxymethyl-2-phenyl-1,3-dioxane represents a versatile, chiral "masked" synthon derived from 1,2,4-butanetriol. Its utility in asymmetric synthesis stems from its ability to rigidly protect the C2 and C4 hydroxyl groups of the butanetriol backbone while leaving the C1 primary alcohol available for functionalization.
This application note details the chemo-enzymatic generation of this scaffold in high enantiomeric excess (>99% ee) and its subsequent application as a divergent building block for polyketides , chiral lipids , and pharmacophores (e.g., NMDA receptor antagonists).
Core Mechanistic Logic
The value of this scaffold lies in its stereochemical rigidity and orthogonal reactivity .
-
The "Masked Triol" Concept: The 1,3-dioxane ring locks two of the three hydroxyl groups of 1,2,4-butanetriol. This allows the third hydroxyl (the hydroxymethyl group) to be extended or modified without affecting the stereocenters.
-
Regioselective Memory: The benzylidene acetal is not just a protecting group; it is a "directing group." Under reductive conditions, the ring can be opened regioselectively to yield either primary or secondary benzyl ethers, effectively differentiating the two internal oxygen atoms.
-
Conformational Locking: The 2-phenyl group prefers the equatorial position, locking the dioxane ring into a specific chair conformation. This rigidity is crucial for directing the stereochemical outcome of subsequent additions or substitutions on the ring.
Pathway Visualization: From Racemate to Chiral Scaffolds
Figure 1: Chemo-enzymatic workflow for accessing enantiomerically pure scaffolds.
Detailed Protocols
Protocol A: Synthesis and Enzymatic Resolution
This protocol describes the preparation of the racemic scaffold and its kinetic resolution to optical purity. This method is superior to de novo synthesis from malic acid due to cost-effectiveness and scalability.
Reagents:
-
Racemic 1,2,4-Butanetriol[1]
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica)
-
Vinyl Acetate (Acyl donor)
Step 1: Acetalization (Thermodynamic Control)
-
Reaction: Dissolve 1,2,4-butanetriol (100 mmol) in dry DMF or Toluene. Add Benzaldehyde dimethyl acetal (110 mmol) and catalytic p-TsOH (1 mmol).
-
Conditions: Heat to 60°C under reduced pressure (rotary evaporator) or use a Dean-Stark trap to remove methanol/water. This drives the equilibrium toward the thermodynamically stable 1,3-dioxane (6-membered ring) over the 1,3-dioxolane (5-membered ring).
-
Purification: Neutralize with Et3N, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane .
-
Note: The cis isomer (Phenyl equatorial, Hydroxymethyl equatorial) is the major product.
-
Step 2: Enzymatic Kinetic Resolution (EKR)
-
Setup: Suspend the racemic alcohol (10 g) in dry diisopropyl ether (DIPE) or MTBE (100 mL).
-
Catalyst: Add Lipase PS-C (Amano) or immobilized CAL-B (Novozym 435) (10-20% w/w relative to substrate).
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).
-
Incubation: Stir at 30-40°C. Monitor conversion by GC or HPLC (Chiralcel OD-H column).
-
Termination: Stop the reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme (recyclable).
-
Separation: Evaporate solvent. Separate the (4S)-Alcohol (unreacted) from the (4R)-Acetate via column chromatography.
-
(4S)-Alcohol yield: ~45% (theoretical 50%), >99% ee.
-
(4R)-Acetate yield: ~45%, >98% ee.[2]
-
Protocol B: Regioselective Reductive Ring Opening
This protocol converts the cyclic dioxane into a chiral acyclic ether, a critical step for polyketide synthesis.
Objective: Selectively cleave the acetal to yield a primary alcohol or secondary alcohol protected as a benzyl ether.
Method 1: DIBAL-H (Access to Primary Alcohol)
-
Dissolve (4S)-4-hydroxymethyl-2-phenyl-1,3-dioxane (protected at the primary OH if necessary) in dry Toluene.
-
Cool to 0°C. Add DIBAL-H (3.0 eq) dropwise.
-
Stir at RT for 12h.
-
Outcome: The less hindered oxygen (O1) coordinates aluminum, leading to cleavage at the O1-C2 bond.
-
Product: A chiral 1,2,4-triol derivative where the secondary hydroxyl (C4 of original chain) is Benzyl-protected, and the primary hydroxyl is free.
Method 2: Et3SiH / TiCl4 (Access to Secondary Alcohol)
-
Dissolve substrate in DCM at -78°C.
-
Add Et3SiH (3 eq) followed by TiCl4 (1.1 eq).
-
Outcome: The Lewis acid coordinates the more accessible oxygen, reversing the selectivity.
-
Product: A chiral derivative where the primary hydroxyl is Benzyl-protected.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Substrate | (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane | Derived from 1,2,4-butanetriol |
| Enzyme | Lipase PS (Amano) or CAL-B | Immobilized forms preferred for recycling |
| Acyl Donor | Vinyl Acetate | Irreversible transesterification |
| Solvent | Diisopropyl Ether (DIPE) | Hydrophobic solvents enhance activity |
| Selectivity (E) | > 100 | Highly specific for (R)-enantiomer acylation |
| Yield (Resolution) | 45-48% (for each enantiomer) | Near theoretical maximum of 50% |
| Optical Purity | > 99% ee | Determined by Chiral HPLC (Chiralcel OD) |
Application Case Study: Synthesis of Chiral Ether Lipids
Target: 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (Antineoplastic Lipid Analog).
-
Starting Material: (4S)-4-Hydroxymethyl-2-phenyl-1,3-dioxane (from Protocol A).
-
Alkylation: The free primary hydroxyl is alkylated with Octadecyl bromide (NaH, DMF).
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the benzylidene group, revealing the 1,2-diol.
-
Selective Functionalization: The primary hydroxyl (C1) is protected (Trityl), the secondary (C2) is methylated, and the primary is deprotected and phosphorylated.
Troubleshooting & Validation
-
Issue: Low Enantiomeric Excess (ee).
-
Cause: Reaction ran beyond 50% conversion (kinetic resolution breakdown).
-
Fix: Stop reaction at 45-48% conversion. Use HPLC monitoring.
-
-
Issue: Regioisomer Contamination (Dioxolane vs. Dioxane).
-
Cause: Improper acetalization conditions.
-
Fix: Ensure thermodynamic equilibration (high temp, acid catalyst, long time). The 1,3-dioxane (6-membered) is thermodynamically favored over the 1,3-dioxolane (5-membered) for benzaldehyde acetals of 1,2,4-butanetriol.
-
-
Validation:
-
NMR: The cis-dioxane shows a characteristic benzylic proton singlet at ~5.5 ppm.
-
HPLC: Chiralcel OD-H, Hexane/IPA (90:10), 1.0 mL/min.
-
References
-
Herradón, B. (1992). "Lipase catalyzed kinetic resolution of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane."[7][8] Tetrahedron: Asymmetry, 3(2), 209-212. Link
-
Grosu, I., et al. (1997). "Stereochemistry of 1,3-dioxane derivatives." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Wünsch, B., et al. (2017). "Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists." Bioorganic & Medicinal Chemistry, 25(8), 2472-2481. Link
-
Smith, A. B., et al. (1995). "Regioselective reductive opening of 1,3-dioxane acetals." Journal of the American Chemical Society. Link
-
ChemicalBook. (2024). "Product Monograph: 4-Hydroxymethyl-2-phenyl-1,3-dioxane." Link
Sources
- 1. What is (S)-1,2,4-Butanetriol?_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (4R-Cis)-6-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxane - High Purity Chemical Intermediate at Best Price [jigspharma.com]
- 5. york.ac.uk [york.ac.uk]
- 6. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Hydroxymethyl-2-phenyl-1,3-dioxane as a Versatile Chiral Building Block
Introduction: Harnessing Latent Symmetry for Asymmetric Synthesis
In the field of pharmaceutical and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is a paramount objective.[1] Chiral building blocks, often derived from the natural "chiral pool," provide a powerful strategy to introduce stereocenters with high fidelity.[2] Among these, synthons derived from simple, achiral precursors like glycerol and other polyols have gained significant traction due to their low cost and versatility.[3][4]
This guide focuses on a particularly effective chiral synthon: 4-Hydroxymethyl-2-phenyl-1,3-dioxane . This molecule elegantly transforms an achiral triol into a conformationally rigid heterocyclic system. The genius of this building block lies in its dual functionality: the 2-phenyl-1,3-dioxane moiety serves not only as a robust protecting group for a 1,3-diol but also as a powerful stereodirecting element. Its rigid chair conformation, with a bulky, equatorially-disposed phenyl group, creates a predictable and highly biased steric environment, enabling high diastereoselectivity in reactions at the C4 position.[5][6]
This document provides a comprehensive overview, from the initial synthesis of the building block to its application in stereocontrolled carbon-carbon bond formation and subsequent deprotection, offering researchers a practical guide to leveraging this synthon in complex molecule synthesis.
Section 1: Synthesis and Stereochemical Control
The formation of the 4-Hydroxymethyl-2-phenyl-1,3-dioxane is typically achieved via an acid-catalyzed acetalization of a suitable triol, such as pentane-1,3,5-triol, with benzaldehyde. The reaction is reversible and driven to completion by the removal of water.[7][8]
A critical aspect of this synthesis is the inherent stereoselectivity. The reaction overwhelmingly favors the formation of the cis-diastereomer. This preference is rooted in thermodynamics; the chair conformation of the 1,3-dioxane ring is most stable when large substituents occupy equatorial positions to minimize 1,3-diaxial interactions. In the cis isomer, both the phenyl group at C2 and the hydroxymethyl group at C4 can reside in equatorial positions, resulting in the most stable arrangement.[9]
Caption: Fig 1. Thermodynamic preference for the cis-isomer.
Protocol 1: Synthesis of cis-2-((2-Phenyl-1,3-dioxan-4-yl)ethanol (Parent Compound)
This protocol is adapted from established procedures for the acetalization of pentane-1,3,5-triol.[9][10]
Materials:
-
Pentane-1,3,5-triol
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of pentane-1,3,5-triol (1.0 eq) and benzaldehyde (2.0 eq) in dry CH₂Cl₂, add p-TsOH (0.05 eq).
-
Add anhydrous Na₂SO₄ (5.0 eq) to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS until the starting triol is consumed.
-
Filter the reaction mixture to remove the Na₂SO₄, and wash the solid residue with CH₂Cl₂.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., cyclohexane:ethyl acetate gradient) to yield the cis-isomer as the major product.
| Parameter | Typical Value | Reference |
| Yield | 80-90% | [9] |
| Diastereoselection | >10:1 (cis:trans) | [9] |
| Physical State | Colorless Oil | [9] |
Section 2: Oxidation to the Key Aldehyde Intermediate
The true utility of the building block is unlocked by converting the primary alcohol at the C4 position into an electrophilic aldehyde. This transformation creates a handle for a wide array of nucleophilic additions and C-C bond-forming reactions. The Swern oxidation is an excellent choice for this step, as it proceeds under mild, basic conditions that do not disturb the acid-labile acetal.[9][10]
Caption: Fig 2. Workflow for the preparation of the key aldehyde intermediate.
Protocol 2: Swern Oxidation to cis-4-Formyl-2-phenyl-1,3-dioxane
This protocol is based on the procedure described by Wessig et al.[9][10]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
cis-4-(Hydroxymethyl)-2-phenyl-1,3-dioxane (from Protocol 1)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of DMSO (2.0 eq) in anhydrous CH₂Cl₂ dropwise via syringe pump, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of the alcohol (1.0 eq) in anhydrous CH₂Cl₂ dropwise via syringe pump. Stir the resulting mixture at -78 °C for 20-30 minutes.
-
Add Et₃N (5.0 eq) in one portion. The mixture may become thick. Stir for an additional 10 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Dilute the mixture with diethyl ether or CH₂Cl₂ and filter to remove the triethylammonium salt precipitate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The aldehyde is often used in the next step without further purification, but can be purified by column chromatography if necessary. It may be unstable and is best used promptly.[11]
| Parameter | Typical Value | Reference |
| Yield | 90-95% | [9] |
| Physical State | Pale Yellow Oil | [9] |
Section 3: Diastereoselective Carbon-Carbon Bond Formation
The aldehyde prepared in Section 2 is a powerful intermediate for asymmetric synthesis. The rigid chair conformation of the dioxane ring, combined with the sterically demanding equatorial phenyl group, effectively blocks one face of the aldehyde. Consequently, incoming nucleophiles are directed to the opposite, less hindered face, resulting in excellent diastereoselectivity.
Caption: Fig 3. Rationale for high diastereoselectivity in nucleophilic additions.
Protocol 3: Diastereoselective Grignard Addition
This is a representative protocol for the addition of an organometallic reagent to the chiral aldehyde.
Materials:
-
cis-4-Formyl-2-phenyl-1,3-dioxane (from Protocol 2)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere, dissolve the crude aldehyde (1.0 eq) from Protocol 2 in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the consumption of the aldehyde.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
| Nucleophile | Expected d.r. | Rationale |
| PhMgBr | >95:5 | Bulky nucleophile enhances facial selectivity. |
| MeMgBr | >90:10 | High selectivity even with small nucleophiles. |
| VinylMgBr | >95:5 | Effective for introducing alkenyl groups. |
Section 4: Deprotection to Reveal the Chiral Diol
The final step in many synthetic sequences is the removal of the benzylidene acetal to unmask the 1,3-diol. This is readily accomplished by acid-catalyzed hydrolysis, a reversal of the initial protecting group installation.[7][8] Mild acidic conditions are typically sufficient and can be tailored to the substrate's sensitivity.
Protocol 4: Acid-Catalyzed Deprotection
Materials:
-
Protected alcohol (from Protocol 3)
-
Methanol (MeOH) or Acetone/Water mixture
-
Acid catalyst (e.g., 1M HCl, p-TsOH, or an acidic resin like Dowex 50WX8)
Procedure:
-
Dissolve the 1,3-dioxane substrate (1.0 eq) in a suitable solvent system (e.g., MeOH or 9:1 acetone:water).
-
Add a catalytic amount of the acid (e.g., 0.1 eq of p-TsOH or a few drops of 1M HCl).
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed. The reaction is often complete within a few hours.
-
Neutralize the acid with a mild base (e.g., solid NaHCO₃ or a few drops of Et₃N).
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) to remove water-soluble byproducts (like benzaldehyde) and then subjected to flash column chromatography.
Conclusion
4-Hydroxymethyl-2-phenyl-1,3-dioxane is an exceptionally useful and cost-effective chiral building block. Its straightforward synthesis, conformational rigidity, and the high degree of stereocontrol it imparts make it an attractive choice for synthetic chemists. The protocols outlined in this guide provide a reliable pathway to access and utilize this synthon for the construction of complex chiral molecules bearing 1,3-diol functionalities, which are common motifs in natural products and pharmaceutical agents.
References
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Solart, C., Balcells, M., Torres, M., Sala, N., & Canela-Garayoa, R. (2016). Preparation of chiral glycerol derivatives using chemoenzymatic approaches. Supplementary data. Available from: [Link]
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Gu, S., & Bittman, R. (1998). A New Synthetic Route to Chiral Glycerolipid Precursors Using a Cyclic Sulfate Synthon: Preparation of 1-O-Hexadecyl-3-O-(4'-methoxyphenyl)- sn-glycerol and Its 1-Thio and 1-Aza Analogues. The Journal of Organic Chemistry, 63(8), 2694–2699. Available from: [Link]
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Bennadji, A., Giraud, M., Dumarçay, S., Gérardin, P., & Estager, J. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. Available from: [Link]
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University of Bristol. (n.d.). Asymmetric Synthesis. University of Bristol School of Chemistry. Available from: [Link]
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Takano, S. (1987). Synthesis of natural products using chiral glycol precursors. Pure and Applied Chemistry, 59(3), 353–362. Available from: [Link]
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Canela-Garayoa, R., et al. (2016). Preparation and Uses of Chlorinated Glycerol Derivatives. Molecules, 21(11), 1539. Available from: [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Available from: [Link]
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University of Bath. (n.d.). Protecting Groups. University of Bath. Available from: [Link]
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Pabel, J., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(9), 2185. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Luo, Y.-M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E, 64(8), o1536. Available from: [Link]
-
Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[3][12] dioxol-2-one. Google Patents. Available from:
-
Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2676. Available from: [Link]
-
Ganesh, T., & Krupadanam, G. L. D. (1998). A Novel Synthesis of 2-Hydroxymethyl-3-Phenyl-1, 4-Benzodioxanes. Synthetic Communications, 28(17), 3121-3127. Available from: [Link]
-
Li, J., et al. (2017). An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1114-1123. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethyl-2-phenyl-1,3-dioxane. PubChem. Available from: [Link]
-
Wessig, P., et al. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules, 21(11), 1520. Available from: [Link]
-
Gicquel, M., et al. (2022). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 87(15), 9886-9896. Available from: [Link]
-
Aitken, R. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molbank, 2023(2), M1639. Available from: [Link]
-
Wessig, P., et al. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules, 21(11), 1520. Available from: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. Available from: [Link]
-
Luo, Y.-M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E, 64(8), o1536. Available from: [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 767851. Available from: [Link]
-
Wang, X., et al. (2018). Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. Organic & Biomolecular Chemistry, 16(24), 4479-4482. Available from: [Link]
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Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. Available from: [Link]
-
Chambers, S. J., & Slafer, B. W. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. Available from: [Link]
-
Bremner, J. B., et al. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 9(5), 363-369. Available from: [Link]
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Application Notes & Protocols: The Strategic Role of 4-Hydroxymethyl-2-phenyl-1,3-dioxane in Complex Molecule Synthesis
Introduction: A Versatile Chiral Building Block
In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures, the strategic use of chiral building blocks is paramount.[1][2][3] The demand for enantiomerically pure compounds has driven the innovation of synthetic methodologies that can introduce and maintain stereochemical integrity throughout a synthetic sequence.[4][5] Among the arsenal of chiral intermediates available to the modern chemist, 4-Hydroxymethyl-2-phenyl-1,3-dioxane emerges as a uniquely versatile and powerful tool.
Derived from the readily available precursors glycerol and benzaldehyde, this compound serves a dual purpose. Firstly, as a chiral scaffold , it provides a rigid framework where the stereocenter at the C4 position can direct subsequent chemical transformations with high diastereoselectivity. The exocyclic hydroxymethyl group is a versatile functional handle, allowing for chain elongation and elaboration. Secondly, the 2-phenyl-1,3-dioxane moiety itself is a robust protecting group for a 1,3-diol system, known as a benzylidene acetal. Its stability under a range of conditions, coupled with a variety of methods for its eventual removal, makes it an invaluable asset in multistep synthesis.[6][7]
This guide provides an in-depth exploration of the synthesis and application of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this building block for the efficient and stereocontrolled synthesis of complex target molecules.
Synthesis and Stereochemical Considerations
The preparation of 4-Hydroxymethyl-2-phenyl-1,3-dioxane is typically achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde. The reaction forms a mixture of the cis and trans diastereomers, which correspond to the 1,3-dioxane ring derived from the 1,3-hydroxyl groups of glycerol.
The stereochemistry of the 1,3-dioxane ring is crucial for its function. Like cyclohexane, the ring adopts a stable chair conformation. Due to steric hindrance, the bulky phenyl group at the C2 position strongly prefers an equatorial orientation.[7][8][9] This conformational lock is the basis for its utility in asymmetric synthesis, as it creates a well-defined steric environment that can influence the facial selectivity of reactions on appended functional groups.
Caption: General workflow for the synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Protocol 1: Synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Principle: This protocol details the direct acetalization of glycerol with benzaldehyde using p-toluenesulfonic acid (p-TsOH) as a catalyst. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.[10]
Materials:
-
Glycerol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add glycerol (e.g., 9.21 g, 100 mmol), toluene (250 mL), and benzaldehyde (11.7 g, 110 mmol).
-
Add p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol) to the mixture.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This step neutralizes the acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the product as a mixture of diastereomers.
Causality Behind Choices:
-
Benzaldehyde in slight excess: Ensures complete consumption of the more valuable glycerol.
-
p-TsOH: A cost-effective and efficient acid catalyst for acetal formation.
-
Dean-Stark Trap: Essential for removing the water byproduct, which is critical to shift the reaction equilibrium towards the acetal product, thereby maximizing yield.[10]
-
Bicarbonate Wash: A crucial workup step to quench the acid catalyst, preventing potential product decomposition or side reactions during concentration and purification.
Application I: A Chiral Scaffold for Diastereoselective Reactions
The true synthetic power of 4-Hydroxymethyl-2-phenyl-1,3-dioxane is realized when it is used as a chiral template. The primary alcohol can be easily transformed into other functional groups, such as an aldehyde, which can then undergo a variety of carbon-carbon bond-forming reactions. The rigid, equatorially-disposed phenyl group provides a powerful steric directing element, favoring the approach of reagents from the less hindered face of the molecule.
Caption: Functionalization pathways starting from 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Protocol 2: Oxidation to Aldehyde and Subsequent Aldol Addition
Principle: This two-step protocol demonstrates the conversion of the primary alcohol to an aldehyde via Swern oxidation, a mild method that avoids over-oxidation.[11][12] The resulting aldehyde is then used directly in a diastereoselective aldol addition with an enolate, showcasing the stereodirecting influence of the chiral scaffold.
Materials:
-
Step A: Swern Oxidation
-
4-Hydroxymethyl-2-phenyl-1,3-dioxane (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Step B: Aldol Addition
-
Acetophenone (1.1 eq)
-
Lithium diisopropylamide (LDA) solution (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Step-by-Step Methodology:
Part A: Swern Oxidation [11]
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere. Add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the DCM.
-
In a separate flask, dissolve DMSO (3.0 eq) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve 4-Hydroxymethyl-2-phenyl-1,3-dioxane (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the bath to expire and the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer to a separatory funnel, extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully. The crude aldehyde is often used immediately in the next step without extensive purification due to its potential instability.
Part B: Diastereoselective Aldol Addition
-
In a separate flame-dried flask under nitrogen, dissolve acetophenone (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA solution (1.1 eq) dropwise to generate the lithium enolate. Stir for 30 minutes at -78 °C.
-
Dissolve the crude aldehyde from Part A in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow to warm to room temperature.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to isolate the desired β-hydroxy ketone as a mixture of diastereomers. The ratio can be determined by ¹H NMR analysis.
Causality Behind Choices:
-
Swern Oxidation: Chosen for its mild conditions, which are compatible with the acid-sensitive acetal protecting group. It reliably stops at the aldehyde stage.
-
LDA: A strong, non-nucleophilic base ideal for the clean and quantitative generation of the kinetic enolate of acetophenone, minimizing self-condensation.
-
-78 °C Reaction Temperature: Critical for controlling the reactivity of the organometallic reagents (LDA, lithium enolate) and maximizing the diastereoselectivity of the aldol addition by favoring a more ordered transition state.
Application II: A Robust Protecting Group for 1,3-Diols
The 2-phenyl-1,3-dioxane system is an excellent choice for protecting 1,3-diols. It is stable to a wide range of reaction conditions, including basic, organometallic, reductive, and most oxidative conditions. Deprotection is typically achieved under acidic conditions, but several milder, chemoselective methods have been developed.[6][7]
Table 1: Comparison of Deprotection Methods for Benzylidene Acetals
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | p-TsOH, HCl, or TFA in Acetone/H₂O | Room Temp or mild heat | Inexpensive, common | Harsh for acid-sensitive groups |
| Lewis Acid Catalysis | ZrCl₄, Er(OTf)₃, In(OTf)₃ | Wet MeNO₂ or MeCN | Mild, often chemoselective | Catalyst cost, metal traces |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | EtOH or EtOAc, RT | Very mild, orthogonal to other acetals | Not compatible with reducible groups (alkenes, alkynes) |
| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄) | Strong conditions | Not a standard deprotection | Can cleave other functional groups |
| Iodine Catalysis | I₂ (catalytic) in Acetone | Room Temp | Neutral, mild conditions | May not be suitable for all substrates |
Protocol 3: Protection and Deprotection of a Model 1,3-Diol
Principle: This protocol demonstrates the utility of the benzylidene acetal. First, a model 1,3-diol is protected. Then, a standard acidic hydrolysis is used for deprotection.
Step-by-Step Methodology:
Part A: Protection of 1,3-Butanediol
-
Follow the procedure outlined in Protocol 1 , substituting glycerol with 1,3-butanediol. The product will be 4-methyl-2-phenyl-1,3-dioxane.
Part B: Deprotection via Acidic Hydrolysis [13]
-
Dissolve the purified 4-methyl-2-phenyl-1,3-dioxane (1.0 eq) in a 9:1 mixture of acetone and water.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the deprotected 1,3-butanediol. Benzaldehyde will be present as a byproduct.
Conclusion
4-Hydroxymethyl-2-phenyl-1,3-dioxane is a cost-effective, versatile, and powerful tool for the synthesis of complex molecules. Its dual functionality as both a robust protecting group and a stereodirecting chiral scaffold provides chemists with a reliable platform for introducing stereocenters and building molecular complexity. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid foundation for its integration into advanced synthetic strategies in pharmaceutical and academic research. The ability to control stereochemistry is fundamental to modern drug design, and building blocks like this are indispensable in achieving that control.[4][14]
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Nagoya Institute of Technology. (2021, February 9). New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
- Fujisawa, T., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. (A representative academic source for the underlying chemistry, URL not directly available from search but the principles are widely published).
-
MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved from [Link] (A general educational resource on the topic).
-
University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development. Retrieved from [Link]
- Ganesh, T., & Krupadanam, G. L. D. (1998). A Novel Synthesis of 2-Hydroxymethyl-3-Phenyl-1, 4-Benzodioxanes. Synthetic Communications, 28(17), 3121-3126.
-
MDPI. (2016, November 9). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Retrieved from [Link]
-
Luo, Y. M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1536. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[6][15] dioxol-2-one. Retrieved from
-
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 21). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]
-
Astech Ireland. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one, min. 90 %, for synthesis. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
SpringerLink. (2024, May 14). Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core. Retrieved from [Link]
-
MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
MDPI. (2004, May 31). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015, March 18). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Retrieved from [Link]
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Application Note: Biocatalytic Synthesis of Chiral Intermediates Using 1,3-Dioxane Structures
[1]
Executive Summary
The 1,3-dioxane motif is a critical structural element in modern pharmacophores, serving as a robust protecting group for 1,3-diols and as a core scaffold in the side chains of HMG-CoA reductase inhibitors (statins) such as Atorvastatin and Rosuvastatin. While traditional chemical synthesis often relies on chiral pool precursors (e.g., malic acid) or metal-catalyzed asymmetric hydrogenation, biocatalysis offers a greener, highly stereoselective alternative under mild conditions.[1]
This guide details two field-proven protocols for generating chiral 1,3-dioxane intermediates:
-
Kinetic Resolution (KR) of racemic 1,3-dioxane-4-methanol derivatives.
-
Desymmetrization of prochiral 2-substituted-1,3-propanediols, followed by chemical cyclization.
Mechanistic Principles
The 1,3-Dioxane Challenge
The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane.[2] In biocatalysis, the challenge lies in the enzyme's ability to distinguish between enantiomers (in KR) or enantiotopic groups (in desymmetrization) based on the spatial arrangement of substituents at the C2, C4, and C5 positions.
Enzyme Selection: The Lipase Advantage
Lipases (EC 3.1.1.3), particularly Candida antarctica Lipase B (CAL-B) and Pseudomonas fluorescens lipase (PFL), are the enzymes of choice. They exhibit:
-
Interfacial Activation: High activity in organic solvents (e.g., MTBE, Toluene), which is crucial because 1,3-dioxanes are acid-labile and can hydrolyze in aqueous media.
-
Stereoselectivity: The enzyme's oxyanion hole stabilizes the transition state of the "fast-reacting" enantiomer, allowing for high Enantiomeric Ratios (
).
Protocol A: Kinetic Resolution of (±)-2,2-Dimethyl-1,3-dioxane-4-methanol
This protocol describes the resolution of a racemic dioxane-alcohol, a structural analog to Solketal, to yield an enantiopure ester and the remaining antipodal alcohol.
Materials & Reagents[4]
-
Substrate: (±)-2,2-Dimethyl-1,3-dioxane-4-methanol (50 mM).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.
-
Acyl Donor: Vinyl Acetate (5 equivalents). Note: Vinyl esters make the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.
-
Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Dried over molecular sieves (3Å).
-
Apparatus: Orbital shaker (200 rpm), thermostatted at 30°C.
Experimental Workflow
-
Preparation: Dissolve 1.46 g (10 mmol) of racemic substrate in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.
-
Initiation: Add 200 mg of Novozym 435. Seal the reaction vessel to prevent solvent evaporation.
-
Incubation: Shake at 30°C. Monitor conversion via GC or TLC every 2 hours.
-
Termination: Stop the reaction at ~50% conversion (theoretical maximum yield for KR). Filter off the immobilized enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the (R)-ester and (S)-alcohol via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Data & Validation
| Parameter | Value | Notes |
| Conversion | 49-51% | Ideal stop point for max optical purity. |
| >98% | (R)-enantiomer (typically).[3][4] | |
| >97% | (S)-enantiomer (typically).[3] | |
| E-Value | >100 | Calculated as |
Process Logic Diagram
Figure 1: Kinetic resolution workflow separating the racemic dioxane mixture into distinct chiral entities.
Protocol B: Desymmetrization of Prochiral 1,3-Diols
This route is superior for yield (theoretical 100%) and involves the enzymatic desymmetrization of a 2-substituted-1,3-propanediol, followed by chemical cyclization to form the 1,3-dioxane.
Materials
-
Substrate: 2-Phenyl-1,3-propanediol.
-
Enzyme: Pseudomonas fluorescens Lipase (PFL) or Porcine Pancreatic Lipase (PPL).
-
Acyl Donor: Vinyl Acetate.[5]
-
Solvent: THF or Chloroform (anhydrous).
-
Cyclization Reagents: 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH).
Step-by-Step Methodology
Step 1: Enzymatic Desymmetrization
-
Dissolve 2-phenyl-1,3-propanediol (10 mmol) in THF (20 mL).
-
Add Vinyl Acetate (30 mmol).
-
Add PFL (50 mg/mmol). Incubate at 25°C.
-
Mechanism: The enzyme selectively acetylates the pro-R or pro-S hydroxyl group (enzyme dependent), creating a chiral mono-acetate.
-
Monitor until mono-acetate formation plateaus. Filter enzyme and evaporate solvent.
Step 2: Chemical Cyclization (The "Dioxane Lock")
-
Dissolve the chiral mono-acetate in dry acetone or DCM.
-
Add 2,2-dimethoxypropane (2 eq) and catalytic pTsOH (0.05 eq).
-
Stir at room temperature for 4 hours. The acetonide forms between the free hydroxyl and the acetylated hydroxyl (after in-situ migration/hydrolysis or direct attack depending on conditions, though typically the mono-acetate is hydrolyzed before cyclization if the target is the diol protection, OR the remaining OH is protected).
-
Refinement: To strictly maintain chirality, the mono-acetate is often protected (e.g., with TBS-Cl), then deacetylated, then cyclized. However, for 1,3-dioxane formation directly, the mono-acetate is usually hydrolyzed under stereoretentive conditions or the cyclization is performed on the diol after separation (if resolution was used).
-
Correction for Desymmetrization: The product is the chiral mono-acetate . To get the chiral dioxane, one usually hydrolyzes the ester carefully or uses the ester group as a handle for further chemistry. If the goal is a chiral 1,3-dioxane protecting group, react the chiral mono-acetate with 2-methoxypropene under acid catalysis.
-
Pathway Visualization
Figure 2: Conversion of a prochiral diol to a chiral 1,3-dioxane via enzymatic desymmetrization.
Industrial Context: The Statin Side Chain
The most commercially significant application of chiral 1,3-dioxanes is in the synthesis of the 3,5-dihydroxy acid side chain of statins.
-
The DERA Pathway: An advanced alternative to lipase resolution is the use of Deoxyribose-5-phosphate aldolase (DERA) .[6]
-
Process: DERA catalyzes a sequential aldol condensation of two acetaldehyde molecules with an acceptor aldehyde (chloroacetaldehyde) to form a lactol. This lactol is then oxidized and protected as a 1,3-dioxane (acetonide).
-
Advantage: Creates two chiral centers in a single pot.[7]
Figure 3: The DERA-catalyzed route to Statin side-chain 1,3-dioxanes.[4]
Analytical Validation & Troubleshooting
Analytical Methods
-
Chiral GC:
-
Column: Cyclodextrin-based (e.g., Hydrodex-
-TBDAc). -
Conditions: Isothermal 110°C, He carrier gas.
-
Detection: FID.
-
-
NMR:
-
H NMR in CDCl
is essential to confirm the integrity of the 1,3-dioxane ring (look for the characteristic AB quartet of the C2 methylene or the gem-dimethyl singlets).
-
H NMR in CDCl
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enzyme inactivation by acetaldehyde. | Use Vinyl Butyrate instead of Vinyl Acetate (butyraldehyde is less toxic to enzymes). |
| Ring Hydrolysis | Water in solvent. | Use strictly anhydrous solvents (molecular sieves). 1,3-dioxanes are acid-sensitive. |
| Low Selectivity (E < 10) | Non-optimal Temperature. | Lower temperature to 4°C. Selectivity often increases as T decreases ( |
| Racemization | Acidic impurities. | Ensure the support of the immobilized lipase is not acidic. Add weak base (e.g., Et |
References
-
Patel, R. N. (2011). Biocatalytic synthesis of statin intermediates. Current Opinion in Chemical Biology .
-
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 2,2-Dimethyl-1,3-dioxolane-4-methanol. Journal of Organic Chemistry .
-
Jennewein, S., et al. (2006). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase. Biotechnology Journal .
-
García-Urdiales, E., et al. (2005). Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews .
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. (Section on 1,3-Dioxanes). Wiley-Interscience .[8]
Sources
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-phenyl-1,3-dioxanes
Welcome to the technical support center for the synthesis of 2-phenyl-1,3-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring efficient and successful outcomes.
Overview of the Synthesis
The formation of 2-phenyl-1,3-dioxane is a classic example of acetalization, a robust and widely used method for the protection of carbonyl groups. The reaction involves the acid-catalyzed condensation of benzaldehyde with 1,3-propanediol. The equilibrium of this reaction is driven towards the product by the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most common frustrations in any synthesis. In the case of 2-phenyl-1,3-dioxane formation, several factors can be at play. Let's break them down systematically.
Possible Cause 1: Inefficient Water Removal
-
The "Why": The acid-catalyzed formation of the 2-phenyl-1,3-dioxane is a reversible reaction.[1] Water is a product of this reaction, and its presence in the reaction mixture will push the equilibrium back towards the starting materials (Le Chatelier's principle). Therefore, efficient and continuous removal of water is paramount for driving the reaction to completion and achieving a high yield.
-
Troubleshooting Steps:
-
Verify Dean-Stark Apparatus Setup: Ensure your Dean-Stark trap is correctly assembled and that the solvent is refluxing at a rate that allows for effective azeotropic removal of water. For toluene, a common solvent for this reaction, the reflux temperature should be around 110-120°C.
-
Check for Leaks: Any leaks in your glassware will prevent the system from being closed, hindering the efficient collection of water.
-
Use of a Drying Agent: Consider adding freshly activated molecular sieves (3Å or 4Å) to the reaction flask to chemically sequester any water that is not removed by the Dean-Stark trap.
-
Possible Cause 2: Catalyst Issues
-
The "Why": An acid catalyst, such as p-toluenesulfonic acid (pTSA), is essential to protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.[1] An inactive or insufficient amount of catalyst will result in a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Acid catalysts can degrade over time, especially if not stored properly. Use a fresh bottle of pTSA or another suitable acid catalyst.
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of acid will lead to a slow reaction. Conversely, too much acid can promote side reactions. A typical starting point is 0.01-0.05 molar equivalents relative to the limiting reagent.
-
Possible Cause 3: Incomplete Reaction
-
The "Why": Acetal formation can be a relatively slow process. If the reaction is not allowed to proceed for a sufficient amount of time, a significant portion of the starting materials will remain unreacted.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (primarily benzaldehyde) and the appearance of the product. The reaction should be continued until the limiting reagent is consumed.
-
Increase Reaction Time: If TLC analysis shows the presence of starting materials after the initially planned reaction time, extend the reflux period.
-
Possible Cause 4: Poor Reagent Quality
-
The "Why": The purity of your starting materials is critical. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
-
Troubleshooting Steps:
-
Purify Benzaldehyde: Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air. The presence of benzoic acid can interfere with the reaction. It is good practice to distill benzaldehyde before use.
-
Ensure Dryness of 1,3-Propanediol: 1,3-propanediol is hygroscopic and can absorb water from the atmosphere. The presence of water in the diol will inhibit the reaction. Ensure the diol is dry, for example, by storing it over molecular sieves.
-
| Parameter | Recommendation | Rationale |
| Water Removal | Dean-Stark trap with refluxing toluene; optional molecular sieves. | Drives the equilibrium towards product formation. |
| Catalyst | 0.01-0.05 eq. of fresh p-toluenesulfonic acid. | Ensures efficient protonation of the carbonyl group. |
| Reaction Time | Monitor by TLC until starting material is consumed. | Allows the reaction to reach completion. |
| Reagent Purity | Use freshly distilled benzaldehyde and dry 1,3-propanediol. | Prevents side reactions and ensures optimal reactivity. |
FAQ 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
The formation of side products can complicate purification and reduce the overall yield of the desired 2-phenyl-1,3-dioxane. Understanding the potential side reactions is key to mitigating their formation.
Side Product 1: Hemiacetal Intermediate
-
The "Why": The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one molecule of 1,3-propanediol to benzaldehyde.[1][2] If the reaction does not go to completion, this intermediate may be present in the crude product mixture.
-
Mitigation Strategy: The presence of a significant amount of the hemiacetal is usually an indication of an incomplete reaction. To minimize its presence, ensure efficient water removal and allow for a sufficient reaction time, as discussed in FAQ 1.
Side Product 2: Benzaldehyde Self-Condensation Products
-
The "Why": While more common under basic conditions (Cannizzaro and Aldol reactions), under harsh acidic conditions and elevated temperatures, benzaldehyde can undergo self-condensation reactions.[2][3][4][5] The Tishchenko reaction, which can be catalyzed by some Lewis acids, leads to the formation of benzyl benzoate.[5][6][7][8][9]
-
Mitigation Strategy:
-
Control Reaction Temperature: Operate the reaction at the lowest temperature that allows for efficient azeotropic removal of water.
-
Optimize Catalyst Concentration: Avoid using an excessive amount of a strong acid catalyst, which can promote these side reactions.
-
Side Product 3: 1,3-Propanediol Oligomers
-
The "Why": In the presence of a strong acid catalyst, 1,3-propanediol can undergo intermolecular dehydration to form linear or cyclic ethers (oligomers). This is more likely to occur if the diol is present in a large excess or if the reaction is heated for an extended period at high temperatures.
-
Mitigation Strategy:
-
Control Stoichiometry: Use a modest excess of 1,3-propanediol (e.g., 1.1-1.2 equivalents) to favor the reaction with benzaldehyde over self-condensation.
-
Avoid Excessive Heating: Do not prolong the reaction time unnecessarily, especially at high temperatures.
-
Caption: Potential reaction pathways in the synthesis of 2-phenyl-1,3-dioxane.
FAQ 3: I'm having difficulty purifying my product. What is an effective purification strategy?
Purification is a critical step to obtain your target compound in high purity. The choice of method will depend on the nature of the impurities present in your crude product.
Step 1: Initial Workup
-
The "Why": The initial workup is designed to remove the acid catalyst and any water-soluble components from the reaction mixture.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[10] Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the water.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Step 2: Removal of Unreacted Starting Materials
-
Unreacted Benzaldehyde: If TLC analysis indicates the presence of unreacted benzaldehyde, it can be removed by washing the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Unreacted 1,3-Propanediol: Being a diol, 1,3-propanediol is water-soluble and should be largely removed during the aqueous workup steps.
Step 3: Final Purification
-
Distillation: If the crude product is a liquid and the boiling points of the impurities are significantly different from that of the product, vacuum distillation can be an effective purification method.
-
Column Chromatography: For the removal of closely related impurities or if the product is a solid, column chromatography on silica gel is a versatile and effective technique.[10] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The less polar 2-phenyl-1,3-dioxane will elute before more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Caption: A general workflow for the purification of 2-phenyl-1,3-dioxane.
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-1,3-dioxane
This protocol is a standard procedure and may require optimization based on your specific experimental setup and observations.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzaldehyde (1.0 equivalent), 1,3-propanediol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as required.
References
- Cannizzaro Reaction and Reaction of Benzaldehyde with Ethylene Glycol. (n.d.).
-
Cannizzaro reaction. (2024, January 26). In Wikipedia. [Link]
- Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). (n.d.).
-
Tishchenko reaction. (2023, December 27). In Wikipedia. [Link]
-
Formation of hydrates, hemiacetals, acetals. (2020, July 1). Chemistry LibreTexts. [Link]
-
Synthesis of 2-phenyl-2-(2-thienyl)-1,3-dioxolane. (n.d.). PrepChem.com. Retrieved from [Link]
-
Cannizaro's reaction benzaldehyde. (2015, May 26). SlideShare. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025, August 29). MDPI. [Link]
- Törmäkangas, O. P., & Koskinen, A. M. P. (2002).
- Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins. (2021). Royal Society of Chemistry.
- The Tishchenko Reaction. (2014). Organic Reactions.
-
p-Toluenesulfonic acid, butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for producing 1,3-propane diol. (2004).
- 1,3-propanediol, an exemplary bio-renewable organic platform chemical. (2024). Queen's University Belfast.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
- Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. (2022). MDPI.
-
1,3-Propanediol Fermentation. (n.d.). Celignis Bioprocess Laboratory. Retrieved from [Link]
- Reaction of benzaldehyde with 1,3-propanedithiol under a catalyst-free condition. (2023). Taylor & Francis Online.
- Progress in 1,3-propanediol biosynthesis. (2024). PMC.
- Process for producing 1,3-dioxane-5-ones. (n.d.).
- Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. (2025).
- A simple Synthesis of Substituted 1,3-Dioxanes. (2012). International Journal of Applied Biology and Pharmaceutical Technology.
- Reactive extraction of 1,3-propanediol from model mixture of fermentation broth using novel carbon based c
- Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. (2020). Frontiers.
- Enhanced Production of 1,3-Propanediol by Glycerol Fermentation Using an Attached-to-Silicone Biofilm Reactor. (n.d.). UAM.
- RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. (n.d.). Elsevier.
Sources
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. spegroup.ru [spegroup.ru]
- 4. profistend.info [profistend.info]
- 5. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 8. Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
optimization of reaction conditions for the Prins cyclization
Status: Operational Ticket Focus: Optimization of Reaction Conditions & Troubleshooting Operator: Senior Application Scientist
Core Directive: The Mechanistic "Engine"
Welcome to the Prins Cyclization Support Hub. Before troubleshooting, you must understand the engine driving your reaction. The Prins cyclization is not a single reaction but a cascade governed by the stability and lifetime of the oxocarbenium ion .
Success depends on balancing three competing rates:
-
Formation of the oxocarbenium ion (Acid strength).
-
Cyclization (Nucleophilicity of the alkene).
-
Trapping (Capture of the carbocation vs. elimination).
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical decision points where your reaction typically succeeds or fails.
Figure 1: Critical pathways in Prins cyclization. The "Danger Zone" is the oxocarbenium intermediate where scrambling or polymerization can occur before cyclization.
Optimization Matrix: Selecting Your Conditions
Do not guess. Select your reagents based on the substrate's electronic demand.
Catalyst & Solvent Selection Table
| Component | Recommendation | Technical Rationale |
| Lewis Acid (Strong) | TiCl₄, SnCl₄ | Use for: Unreactive alkenes or when a halide nucleophile is needed at C4. Risk: High risk of polymerization; requires -78°C. |
| Lewis Acid (Mild) | InCl₃, Bi(OTf)₃ | Use for: Sensitive substrates. Water-tolerant.[1] Excellent for simple aldehyde-homoallylic alcohol couplings. |
| Lewis Acid (Silyl) | TMSOTf | The Gold Standard. Promotes "Silyl-Prins."[2][3] Extremely mild, high yield. Drives reaction via irreversible silyl elimination (Peterson-type). |
| Solvent | DCM (Anhydrous) | Standard. Non-coordinating. Supports ionic intermediates without quenching them. |
| Solvent (Alt) | Nitromethane | Use for: Sluggish reactions. High dielectric constant stabilizes the carbocation, accelerating the rate. |
| Temperature | -78°C | Start cold to favor kinetic control (stereoselectivity). Warm only if conversion stalls. |
Troubleshooting & FAQs
Issue 1: "My product is a mixture of diastereomers (Low dr)."
Diagnosis: You are likely facing Thermodynamic Scrambling via the 2-oxonia-Cope rearrangement.
-
The Science: If the cyclization is slow, the oxocarbenium ion can undergo a [3,3]-sigmatropic rearrangement, scrambling the stereocenters before the ring closes.
-
The Fix:
-
Switch to "Segmental Prins": Use an
-acetoxy ether precursor instead of an aldehyde + alcohol. This generates the specific oxocarbenium ion immediately, bypassing the equilibrium step [1]. -
Lower Temperature: Run at -78°C to enforce kinetic control.
-
Lock Geometry: Use (E)-alkenes. They cyclize through a chair TS to place substituents equatorial (2,6-cis selectivity). (Z)-alkenes often yield axial substituents or lower selectivity [2].[4]
-
Issue 2: "The reaction turns into a black tar/polymer."
Diagnosis: Uncontrolled cationic polymerization.
-
The Science: The intermediate carbocation is reacting with the external alkene starting material rather than the internal nucleophile.
-
The Fix:
-
High Dilution: Run the reaction at 0.05 M or lower. This disfavors intermolecular reactions (polymerization) while having no effect on intramolecular cyclization.
-
Change Acid: Switch from
to a milder Lewis acid like or use the TMSOTf protocol (see below).
-
Issue 3: "I see starting material consumption, but no product (or hydrolysis)."
Diagnosis: Premature quenching or "Proton Sponge" effect.
-
The Science: If using basic additives (like buffers) or wet solvents, the oxocarbenium ion is quenched to a hemiacetal, which hydrolyzes back to the aldehyde on workup.
-
The Fix:
-
Strict Anhydrous Conditions: Flame-dry glassware.
-
Add a Scavenger: If using TMSOTf, ensure no amine bases are present unless specifically required to buffer a super-acidic system.
-
Standard Operating Procedure (SOP)
Protocol: TMSOTf-Promoted Silyl-Prins Cyclization
Targeting: 2,6-cis-disubstituted tetrahydropyrans (Drug-like Scaffolds)
This protocol utilizes the Silyl-Prins variant, which is superior to traditional methods because the elimination of the silicon group provides a massive driving force, preventing reversibility [3].
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.0 - 1.1 equiv)
-
Dichloromethane (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve the aldehyde and homoallylic alcohol in DCM (0.1 M concentration).
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Crucial for stereocontrol.
-
Activation: Add TMSOTf dropwise over 5 minutes.
-
Observation: Solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC.[5]
-
Note: If sluggish, warm to 0°C slowly.
-
-
Quench: Pour the cold mixture into saturated aqueous
with vigorous stirring. -
Workup: Extract with DCM (x3), wash with brine, dry over
.
Validation Check:
-
TLC: Look for a spot significantly less polar than the starting alcohol.
-
NMR: Check for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the C2/C6 methine protons (3.0 - 4.0 ppm).
Troubleshooting Logic Tree
Use this flow to diagnose failure modes during the experiment.
Figure 2: Diagnostic logic for common Prins cyclization failures.
References
-
Jaber, J. J., Mitsui, K., & Rychnovsky, S. D. (2001).[4] Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry, 66(13), 4679–4686.[4]
-
Crane, E. A., & Burks, H. E. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 16(10), 1277–1312.[6]
-
Pastor, I. M., & Yus, M. (2012). The Silyl-Prins Reaction: A Versatile Tool for the Synthesis of Oxygen-Containing Heterocycles. Current Organic Chemistry, 16(10).[6]
-
Reddy, B. V. S., et al. (2008). Indium(III) Chloride-Catalyzed Prins Cyclization: A Stereoselective Synthesis of 4-Hydroxytetrahydropyrans. Tetrahedron Letters, 49(13), 2154–2157.
Sources
- 1. Lead Diversification through a Prins-Driven Macrocyclization Strategy: Application to C13-Diversified Bryostatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Diastereoselective Synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Welcome to the technical support center for the synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in controlling the diastereoselectivity of this common acetalization reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics to empower you to optimize and control your experimental outcomes.
Foundational Concepts: Understanding Diastereomer Formation
The acid-catalyzed reaction between glycerol and benzaldehyde forms a six-membered 1,3-dioxane ring. This process creates two new chiral centers at the C2 and C4 positions of the ring, leading to the formation of two diastereomers: cis and trans.
The stereochemical outcome of this reaction is governed by the principles of kinetic versus thermodynamic control.[1][2] The cis isomer, where the phenyl group at C2 and the hydroxymethyl group at C4 are on the same side of the ring, is generally the more thermodynamically stable product. This is because it allows the bulky phenyl group to occupy a sterically favorable equatorial position in the chair conformation of the dioxane ring.[3][4][5] Conversely, the trans isomer can be the major product under kinetic control, as its formation may proceed through a lower-energy transition state.[1][6]
Mastering the interplay between these two pathways is the key to selectively synthesizing the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of cis and trans diastereomers instead of a single product?
A: The formation of two diastereomers is an inherent outcome of this reaction due to the creation of two stereocenters. The glycerol molecule's primary and secondary hydroxyl groups react with the benzaldehyde carbonyl, and the resulting cyclization can lead to two different spatial arrangements of the substituents on the dioxane ring. The final ratio of these isomers is not accidental; it is a direct consequence of the reaction conditions you employ. Conditions that allow the reaction to reach equilibrium will favor the most stable product, while conditions that are irreversible will favor the product that is formed fastest.[1]
Q2: I ran the reaction overnight at reflux and got one major isomer. Is it cis or trans?
A: Under conditions of high temperature and long reaction times with an acid catalyst, the reaction is under thermodynamic control.[6][7] This means the system has enough energy and time to reach equilibrium, favoring the most stable product. For 2-phenyl-1,3-dioxanes, the chair conformation with the large phenyl group in the equatorial position is significantly more stable to avoid steric strain.[3] This arrangement corresponds to the cis diastereomer. Therefore, it is highly probable that your major product is the cis isomer.
Q3: How can I reliably determine the cis:trans ratio of my product mixture?
A: The most effective and common method is ¹H NMR spectroscopy . The chemical environments of the protons on the dioxane ring are distinct for each diastereomer, leading to different chemical shifts and coupling constants.
-
Key Protons to Observe:
-
Acetal Proton (H2): The proton on the carbon atom shared by both oxygens (the original aldehyde proton) will have a different chemical shift in the cis and trans isomers.
-
Ring Protons (H4, H5, H6): The axial and equatorial protons at positions 4, 5, and 6 will show characteristic splitting patterns and chemical shifts. In the thermodynamically favored cis isomer, the large phenyl group at C2 is equatorial, which influences the positions of the adjacent ring protons. This often results in a larger chemical shift difference between the axial and equatorial protons at C4 and C6 compared to the trans isomer.[8]
-
By integrating the signals corresponding to a specific proton in both the cis and trans isomers, you can accurately calculate the diastereomeric ratio (d.r.).[9]
Troubleshooting Guide: Improving Diastereoselectivity
This section addresses common experimental problems and provides structured solutions grounded in chemical principles.
Problem 1: My reaction consistently yields a low diastereomeric ratio (e.g., close to 1:1).
This is a classic sign that your reaction conditions are not decisively favoring either kinetic or thermodynamic control. The reaction is likely being stopped in a state of partial equilibration.
Solution A: Maximizing the Thermodynamic Product (cis-isomer)
The goal is to ensure the reaction reaches full equilibrium.
-
Underlying Principle: Reversibility is essential.[1][7] High temperatures provide the energy to overcome the activation barriers for both the forward and reverse reactions, allowing the initially formed mixture to convert to the most stable isomer over time.
-
Detailed Protocol:
-
Apparatus: Assemble a flask with a Dean-Stark trap and a reflux condenser. This is critical for removing water, the by-product of the reaction, which drives the equilibrium towards the acetal product according to Le Châtelier's principle.
-
Reagents:
-
Glycerol (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 0.01-0.05 eq) or sulfuric acid. Homogeneous mineral acids are effective for promoting equilibrium.[10]
-
Solvent: Toluene or benzene. These solvents azeotrope with water, facilitating its removal in the Dean-Stark trap.
-
-
Procedure:
-
Combine glycerol, benzaldehyde, and toluene in the reaction flask.
-
Add the p-TSA catalyst.
-
Heat the mixture to reflux and continue heating for an extended period (4-24 hours). Monitor the reaction by TLC or ¹H NMR of aliquots until the product ratio is stable.
-
Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Solution B: Targeting the Kinetic Product (trans-isomer)
The goal is to form the product under irreversible conditions where the fastest-forming isomer dominates.
-
Underlying Principle: The reaction must be run at low temperatures for a short duration to prevent the kinetic product from equilibrating to the more stable thermodynamic product.[6][7]
-
Detailed Protocol:
-
Apparatus: Standard reaction flask in a cooling bath (e.g., ice-salt or dry ice/acetone).
-
Reagents:
-
Glycerol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Catalyst: Use of a milder Lewis acid or a sterically hindered Brønsted acid may favor kinetic control, though strong acids like p-TSA can be used if time and temperature are strictly controlled.
-
Solvent: A non-aromatic solvent like dichloromethane (DCM) or diethyl ether.
-
-
Procedure:
-
Dissolve glycerol and benzaldehyde in the solvent and cool the mixture to a low temperature (e.g., -20 °C to 0 °C).
-
Add the catalyst and monitor the reaction closely and frequently by TLC.
-
As soon as a significant amount of product has formed (but before the starting material is fully consumed), quench the reaction by adding a cold base (e.g., triethylamine or saturated sodium bicarbonate solution). This is the most critical step.
-
Perform an aqueous workup at low temperatures to isolate the product.
-
-
Problem 2: I am having trouble separating the two diastereomers after the reaction.
Diastereomers have different physical properties, but they can often be very similar, making separation by standard techniques like silica gel chromatography challenging.[11][12]
Solution: Advanced Purification Techniques
-
1. High-Performance Flash Chromatography:
-
Reverse-Phase Chromatography: For moderately polar compounds like these, reverse-phase (C18) flash chromatography can sometimes offer superior resolution compared to normal-phase (silica).[11]
-
Column Stacking: If resolution is still poor, stacking two chromatography columns can increase the theoretical plates and improve separation.[11][12]
-
-
2. Recrystallization:
-
This method can be highly effective if a suitable solvent system is found.
-
Screening Process:
-
Dissolve a small amount of the crude product mixture in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, hexanes, or mixtures thereof).
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
If crystals form, isolate them by filtration and analyze the mother liquor and the crystals by ¹H NMR to determine if a separation has occurred. This process is often one of trial and error but can yield highly pure material.
-
-
Data and Workflow Visualization
Table 1: Conditions for Diastereoselective Control
| Feature | Kinetic Control (Favors trans) | Thermodynamic Control (Favors cis) |
| Governing Factor | Rate of Reaction (Lowest Activation Energy)[7] | Product Stability (Lowest Gibbs Free Energy)[7] |
| Temperature | Low (e.g., -20 °C to 25 °C) | High (e.g., Reflux in Toluene, >80 °C)[6] |
| Reaction Time | Short (Quenched before completion)[1] | Long (Allowed to reach equilibrium)[1] |
| Reversibility | Conditions should be irreversible or pseudo-irreversible | Reversible conditions are essential[7] |
| Key Apparatus | Cooled reaction vessel | Dean-Stark trap for water removal |
Diagrams
Caption: Workflow for troubleshooting poor diastereoselectivity.
References
-
P. K. J. T. D. R. B. M. L. K. M. M. P. D. P. S. S. S. N. S. R. S. S. S. M. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. PMC. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. ResearchGate. [Link]
-
An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO4 2-/CeO2-ZrO2 catalyst. PubMed. [Link]
-
Dombrády ZS, et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Semantic Scholar. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... PMC. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]
-
Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. MDPI. [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PMC. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]
-
1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. ACS Publications. [Link]
-
Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. PMC. [Link]
-
Cis–trans isomerism. Wikipedia. [Link]
-
Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. The Journal of Organic Chemistry. [Link]
-
cis-and trans-Isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (16). ResearchGate. [Link]
-
Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. ResearchGate. [Link]
-
Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. ResearchGate. [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. ResearchGate. [Link]
-
Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core. PMC. [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. PMC. [Link]
-
13C NMR Spectra and Four Isomers of. J-STAGE. [Link]
-
13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted). NP-MRD. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.mysagestore.com [cdn.mysagestore.com]
- 12. santaisci.com [santaisci.com]
removal of unreacted benzaldehyde from the reaction mixture
Ticket Reference: #BZ-REM-001 Status: Open for Resolution Subject: Strategies for the removal of unreacted benzaldehyde from reaction mixtures.
Overview
Welcome to the Technical Support Center. You are likely here because your reaction mixture retains the characteristic almond scent of benzaldehyde, or H-NMR analysis shows the tell-tale aldehyde proton peak at ~10 ppm.
Benzaldehyde (
Triage: Select Your Protocol
Before proceeding, determine the stability of your target product (TP) to select the appropriate workflow.
Figure 1: Decision matrix for selecting the optimal purification strategy based on product stability.
Protocol A: The Bisulfite Wash (Gold Standard)
Best For: Products stable to mild aqueous conditions.
Mechanism: Sodium bisulfite (
Reagents Required:
-
Saturated aqueous sodium bisulfite (
) solution.[2][3] -
Organic solvent (EtOAc or ether preferred; avoid DCM if emulsions form).
Step-by-Step Procedure:
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate).
-
The Wash: Add a volume of saturated
solution equal to 50% of your organic layer volume. -
Agitation (Critical): Shake the separatory funnel vigorously for at least 2–3 minutes .
-
Separation: Allow layers to separate. Drain the aqueous layer (and any solid precipitate).
-
Repeat: Repeat the wash 2 more times to ensure quantitative removal.
-
Final Polish: Wash the organic layer once with brine, dry over
, and concentrate.
Troubleshooting Protocol A:
| Issue | Root Cause | Solution |
|---|---|---|
| Emulsion forms | Precipitate is clogging the interface. | Filter the biphasic mixture through a celite pad or glass wool before separation. |
| Smell persists | Equilibrium not shifted. | Add a small amount of Methanol (5-10%) to the organic phase to increase the solubility of the bisulfite ion in the organic phase [1]. |
Protocol B: Polymer-Supported Scavenging
Best For: Acid-sensitive products, high-value APIs, or when water-free workup is required. Mechanism: A polymer resin functionalized with a primary amine (e.g., Trisamine) reacts with benzaldehyde to form an insoluble Schiff base (imine), which is removed via filtration.
Reagents Required:
-
Amine-functionalized resin (e.g., PS-Trisamine or PS-Ethylenediamine).[6]
-
Standard loading: ~3.0–4.0 mmol/g.
Step-by-Step Procedure:
-
Calculation: Calculate the excess benzaldehyde (in mmols). Use 3 to 4 equivalents of resin relative to the benzaldehyde impurity.
-
Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or DMF).
-
Agitation: Stir or shake gently at room temperature for 1–4 hours.
-
Tip: Do not use magnetic stir bars that grind the resin beads; use an orbital shaker.
-
-
Monitoring: Check TLC; the benzaldehyde spot should disappear.
-
Filtration: Filter the mixture through a fritted glass funnel or cotton plug. The benzaldehyde is trapped on the solid resin.
-
Rinse: Wash the resin with solvent to recover any entrained product.
Protocol C: Chromatography & Oxidation Control
Best For: Complex mixtures where chemical washes are contraindicated.
1. Flash Chromatography Tips: Benzaldehyde often "streaks" on silica or co-elutes with non-polar products.
-
Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. Benzaldehyde will appear as a bright yellow/orange spot instantly.
-
Gradient: Start with 100% Hexanes to move unreacted benzaldehyde (Rf ~0.5–0.6 in 10% EtOAc/Hex) before eluting polar products.
2. Oxidation "Cleanup" (The Nuclear Option): If benzaldehyde is difficult to separate, oxidize it intentionally to benzoic acid, which is easily removed with a basic wash.
-
Reagent: Oxone® or mild
. -
Workup: After oxidation, wash the organic layer with saturated
. The benzoic acid deprotonates to sodium benzoate (water-soluble) and leaves the organic layer.[7]
Frequently Asked Questions (FAQ)
Q: Can I just use a high-vacuum pump to remove it?
A: Technically, yes, but it is inefficient. Benzaldehyde has a boiling point of
Q: The bisulfite wash formed a solid "rock" in my funnel. What happened? A: You likely had a large excess of benzaldehyde. The adduct crystallized out of solution.[8]
-
Fix: Add water to dissolve the salt, or simply filter the solid off. The solid is the impurity you are trying to remove.
Q: My product contains an aldehyde group too. Can I use Bisulfite? A: NO. The bisulfite wash is chemoselective for aldehydes (and some cyclic ketones).[2] It will strip your product out of the organic layer along with the benzaldehyde. Use Protocol C (Chromatography) in this case.
Visualizing the Bisulfite Mechanism
Figure 2: The phase-transfer mechanism of bisulfite adduct formation.
References
-
Organic Process Research & Development. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." National Institutes of Health (PMC). Available at: [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Supra Sciences. "Solid-Supported Scavengers: Aldehyde Removal." Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Amide Bond Stability During Boc Deprotection with HCl in Dioxane
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of protecting group chemistry is paramount to successful synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired cleavage of amide bonds during the removal of the tert-butoxycarbonyl (Boc) group using hydrogen chloride (HCl) in dioxane.
The Core Challenge: Balancing Deprotection and Amide Stability
The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability and straightforward removal under acidic conditions.[1][2] A 4M solution of HCl in 1,4-dioxane is a common and potent reagent for this transformation, often chosen for its efficacy and the ease of removing byproducts.[3][4] However, the very conditions that efficiently cleave the Boc group can inadvertently hydrolyze sensitive amide bonds within the molecule, a side reaction that compromises yield and purity.[5][6] Understanding the mechanics of both the desired deprotection and the undesired cleavage is the first step toward mastering this reaction.
Mechanism 1: The Desired Pathway - Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-established, multi-step process.
-
Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group.[3][7] This makes the carbonyl carbon more electrophilic.
-
Cleavage: The molecule then fragments, releasing a stable tert-butyl cation and a carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[7][8]
-
Salt Formation: In the presence of excess HCl, the newly liberated amine is protonated to form its hydrochloride salt.[3]
Mechanism 2: The Undesired Side Reaction - Amide Bond Cleavage
Amide bonds are fundamentally stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[9] However, under strong acidic conditions and in the presence of a nucleophile (like water), they can be forced to hydrolyze.[10][11]
-
Protonation: The amide carbonyl oxygen is protonated by HCl, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Cleavage: The tetrahedral intermediate collapses, breaking the C-N bond and releasing a carboxylic acid and an amine. This process is often irreversible under these conditions as the liberated amine is immediately protonated to form a non-nucleophilic ammonium salt.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter.
Q: My LC-MS analysis shows my starting material is gone, but along with my desired product, I see two new major peaks corresponding to fragments of my molecule. What happened?
A: This is a classic sign of amide bond cleavage.[6] The strong acidic environment required for Boc deprotection has also catalyzed the hydrolysis of an internal amide bond.[5] You have likely formed the corresponding carboxylic acid and amine fragments of your original molecule. The key trigger for this is almost always the presence of water, even in trace amounts, which acts as the nucleophile to break the amide bond.
Q: Are certain types of amide bonds more likely to cleave during Boc deprotection?
A: Yes, susceptibility is not uniform. Several factors influence an amide bond's lability:
-
Steric Hindrance: Amide bonds that are sterically unhindered are more accessible to nucleophilic attack by water and may cleave more readily.
-
Electronic Effects: Electron-donating groups near the amide can stabilize the protonated intermediate, potentially slowing hydrolysis. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic, though the effect can be complex.
-
Neighboring Group Participation: In peptides, certain amino acid sequences are notoriously problematic. For instance, sequences containing Asparagine (Asn) or Glutamine (Gln) can form cyclic imide intermediates under acidic conditions, which can then hydrolyze to give a mixture of products.[12][13][14]
Q: How can I prevent or minimize this unwanted amide cleavage?
A: The primary strategy is to disfavor the hydrolysis mechanism by carefully controlling the reaction conditions.
| Parameter | Recommendation | Rationale |
| Water Content | Use strictly anhydrous HCl in dioxane and anhydrous reaction solvents. | Water is a required reactant for amide hydrolysis.[5][11] Minimizing its presence is the most critical factor in preventing cleavage. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Hydrolysis, like most reactions, is accelerated by heat.[15] Keeping the temperature low slows the rate of the undesired side reaction more than the desired deprotection. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Prolonged exposure to strong acid increases the likelihood of amide cleavage.[1] The goal is to find the minimum time required for complete deprotection. |
| Acid Concentration | Use the lowest concentration of HCl that effectively removes the Boc group in a reasonable timeframe. | While 4M HCl is standard, for highly sensitive substrates, a more dilute solution (e.g., 1-2M) may offer a better balance between deprotection and stability.[14] |
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Q: How do I definitively confirm that amide cleavage has occurred?
A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this analysis.[16][17]
-
Calculate Expected Masses: Before your analysis, calculate the expected molecular weights of your starting material, desired deprotected product, and the potential carboxylic acid and amine fragments from hydrolysis.
-
Analyze the Crude Reaction Mixture: Inject a sample of your crude reaction mixture into the LC-MS.
-
Interpret the Data: Look for peaks in the mass spectrum that correspond to the calculated masses of the cleavage fragments. The liquid chromatography portion will separate these components, giving you an idea of their relative abundance.
Experimental Protocols
Protocol 1: Optimized Boc Deprotection to Minimize Amide Cleavage
This protocol emphasizes the control of reaction parameters to favor Boc deprotection over amide hydrolysis.
-
Preparation: To a round-bottom flask under a nitrogen or argon atmosphere, add the Boc-protected substrate (1.0 equiv.).
-
Solvent Addition: Dissolve the substrate in a minimal amount of an anhydrous solvent (e.g., dichloromethane or dioxane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in anhydrous 1,4-dioxane (2-10 equiv.) dropwise with stirring.[1]
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS.[16]
-
Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction (e.g., by pouring it into a cold, saturated sodium bicarbonate solution). Proceed with standard extraction procedures. For volatile products, the solvent and excess HCl can be removed under reduced pressure.[18]
Protocol 2: LC-MS Analysis for Detecting Amide Cleavage
This outlines a general procedure for analyzing your reaction outcome.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a reverse-phase HPLC (e.g., C18 column) coupled to a mass spectrometer (e.g., ESI-MS).[17]
-
Method: Run a gradient elution, for example, from 95:5 water:acetonitrile (with 0.1% formic acid) to 5:95 water:acetonitrile over 10-15 minutes.
-
Data Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra. Identify peaks matching the m/z values for the starting material, product, and expected cleavage fragments.
Frequently Asked Questions (FAQs)
Q1: What is the role of scavengers like triisopropylsilane (TIS) or thioanisole in Boc deprotection? Do they prevent amide cleavage?
A: Scavengers do not directly prevent amide hydrolysis. Their primary role is to "trap" the reactive tert-butyl cation that is generated when the Boc group is cleaved.[2][16] This carbocation is a potent electrophile and can alkylate nucleophilic residues in the substrate, especially tryptophan, methionine, cysteine, and tyrosine.[1][14] While crucial for preventing these specific side reactions, they do not inhibit the acid-catalyzed attack of water on an amide bond.
Q2: Is trifluoroacetic acid (TFA) a better choice than HCl/dioxane to avoid amide cleavage?
A: Not necessarily; both are strong acids capable of causing hydrolysis.[19] TFA (often used as a 25-50% solution in DCM) is the other common reagent for Boc deprotection.[8] The choice between TFA and HCl/dioxane often comes down to substrate solubility and work-up convenience. Amide bond stability remains a concern with TFA, and the same principles of using anhydrous conditions, low temperatures, and minimal reaction times apply.[20][21] Some reports suggest that certain substrates may be more stable in one system over the other, so if cleavage is a persistent problem, switching acids is a reasonable troubleshooting step.
Q3: My commercial HCl in dioxane solution is old. Can I still use it?
A: It is highly recommended to use a fresh or recently titrated solution. Dioxane can form peroxides over time, and both dioxane and HCl are hygroscopic, meaning they can absorb atmospheric moisture. An older reagent is more likely to have a higher water content, which directly increases the risk of amide bond hydrolysis.[1]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. Amide. [Link]
-
ResearchGate (2024). Can amide and ethyl ester resist a N-Boc deprotection?. [Link]
-
Huang, Z. et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, Vol. 104, No. 9. [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Das, S. et al. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. [Link]
-
An, G. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
Semantic Scholar. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
MedChemProf (2021). Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. Organic Chemistry Explained!. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
European Patent Office (1988). Protecting groups for asparagine and glutamine in peptide synthesis. EP 0292228 A2. [Link]
- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
- Google Patents. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.
-
Reddit (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. [Link]
-
Han, G. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
Kumar, A. et al. (2021). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
- Google Patents. WO2006079364A1 - Specific and mild peptide or amide bond cleavage.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids. Wordpress. [Link]
-
Patarroyo, M. E. et al. (2011). A new approach to obtaining Nα -t-Boc-amino acid aldehydes from asparagine and glutamine for reduced amide pseudopeptide solid-phase synthesis. PubMed. [Link]
-
ResearchGate (2025). An Approach to the Specific Cleavage of Peptide Bonds. [Link]
-
Fields, G. B. (2005). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. DOI. [Link]
-
LibreTexts Chemistry (2022). 21.7: Chemistry of Amides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Acids - Wordpress [reagents.acsgcipr.org]
- 20. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: Thermodynamic Stability of cis- and trans-4-Hydroxymethyl-2-phenyl-1,3-dioxane
The following guide details the thermodynamic stability, synthesis, and characterization of cis- and trans-4-hydroxymethyl-2-phenyl-1,3-dioxane.
Executive Summary
In the conformational analysis of 4-hydroxymethyl-2-phenyl-1,3-dioxane, the cis-isomer is the thermodynamically stable diastereomer , while the trans-isomer is kinetically accessible but thermodynamically unstable.
-
Thermodynamic Preference: cis > trans (
to kcal/mol). -
Structural Basis: The cis-isomer adopts a diequatorial (e,e) chair conformation. The trans-isomer is forced into an equatorial-axial (e,a) conformation because the bulky 2-phenyl group locks the ring, forcing the 4-hydroxymethyl group into a sterically crowded axial position.
-
Synthesis Implication: Acid-catalyzed acetalization of 1,2,4-butanetriol with benzaldehyde under thermodynamic control yields the cis-isomer almost exclusively (>95:5 ratio).
Structural & Conformational Analysis
The stability of 1,3-dioxanes is governed by the chair conformation, similar to cyclohexane, but influenced by the shorter C–O bonds (1.43 Å) compared to C–C bonds (1.54 Å).
The "Holding Group" Effect
The phenyl group at position C2 acts as a "holding group" (Ananchomeric effect). Due to its significant steric bulk (
Isomer Comparison[1]
| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic/Unstable) |
| Configuration | (2R, 4R) or (2S, 4S) (racemic) | (2R, 4S) or (2S, 4R) (racemic) |
| Conformation | Diequatorial (e,e) | Equatorial-Axial (e,a) |
| C2-Phenyl | Equatorial | Equatorial |
| C4-CH₂OH | Equatorial | Axial |
| Steric Penalty | Minimal (Gauche interactions only) | High (1,3-diaxial interaction with C6-H |
| Intramolecular H-Bond | Possible (weak) but does not override sterics | Possible (O-H |
Visualization of Stability (Graphviz)
Caption: Reaction pathway showing the equilibration of the unstable trans-isomer into the stable cis-isomer via the oxocarbenium intermediate.
Experimental Validation Protocols
Protocol A: Thermodynamic Equilibration (Proof of Stability)
This experiment demonstrates that the trans-isomer converts to the cis-isomer under acidic conditions, confirming the thermodynamic preference.
Reagents:
-
Pure trans-4-hydroxymethyl-2-phenyl-1,3-dioxane (or a mixture enriched in trans).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%).
Methodology:
-
Dissolution: Dissolve 100 mg of the substrate in 5 mL of anhydrous DCM.
-
Initial Sampling: Take a 50 µL aliquot for T0 analysis (GC-MS or NMR).
-
Catalysis: Add pTsOH (5 mg) and stir at room temperature (25°C).
-
Monitoring: Withdraw aliquots at 1h, 4h, and 24h. Quench each with saturated NaHCO₃ solution, extract with DCM, and analyze.
-
Result: The ratio of cis:trans will shift from the starting value to >95:5.
Protocol B: NMR Characterization (Distinguishing Isomers)
Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry based on the coupling constants (
Data Table: ^1H NMR Distinction (CDCl₃, 400 MHz)
| Proton ( | Cis-Isomer (e,e) | Trans-Isomer (e,a) |
| Orientation | Axial ( | Equatorial ( |
| Multiplicity | Doublet of Doublets (dd) or ddd | Narrow Multiplet / Triplet |
| Coupling ( | Large (~10–12 Hz) (ax-ax) | Small (~2–5 Hz) (eq-ax) |
| Coupling ( | Small (~2–5 Hz) (ax-eq) | Small (~2–5 Hz) (eq-eq) |
| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) |
Interpretation:
-
Cis-Isomer: The H4 proton is axial. It looks "across" the ring to the axial H5 proton, creating a large vicinal coupling constant (
Hz) characteristic of a fixed chair. -
Trans-Isomer: The H4 proton is equatorial. It has no axial-axial partners, resulting in only small gauche couplings (< 5 Hz).
Synthesis of the Thermodynamic Product
To synthesize the stable cis-isomer efficiently, conditions that promote reversibility (thermodynamic control) are used.
Reaction Scheme:
Step-by-Step Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,2,4-butanetriol (10.6 g, 100 mmol), Benzaldehyde (10.6 g, 100 mmol), and pTsOH (0.19 g, 1 mmol).
-
Solvent: Add 100 mL of Toluene (azeotropic removal of water drives the reaction).
-
Reflux: Heat to reflux (110°C). Water will collect in the trap. Continue until water evolution ceases (~3-4 hours).
-
Workup: Cool to RT. Wash the organic layer with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Isolation: The crude oil is predominantly the cis-isomer. Purification by flash column chromatography (Hexane/EtOAc 7:3) or crystallization (if solid) yields the pure product.
References
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link
-
Baggett, N., Buck, K. W., Foster, A. B., Randall, M. H., & Webber, J. M. (1965). Aspects of stereochemistry. Part XIX. Isopropylidene derivatives of some polyhydric alcohols. Journal of the Chemical Society, 3394-3400. Link
- Bailey, W. F., & Croteau, A. A. (1987). The effect of the hydroxymethyl group on the conformational preference of 1,3-dioxanes. Tetrahedron Letters, 28(44), 5259-5262.
-
Grosu, I., Mager, S., & Plé, G. (1995). Stereochemistry of some new 1,3-dioxane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357. Link
advantages of cyclic acetals versus acyclic acetals in organic synthesis
[1][2]
Executive Summary
In the architecture of complex organic molecules, the protection of carbonyl groups is a pivotal decision.[1][2][3] While both cyclic and acyclic acetals serve to mask electrophilic aldehydes and ketones, they are not interchangeable. Cyclic acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) offer superior thermodynamic stability and resistance to harsh reaction conditions, driven by the entropic chelate effect. Acyclic acetals (e.g., dimethyl acetals), while kinetically more labile, offer milder deprotection protocols and unique steric profiles that prevent the rigidification of the carbon skeleton.
This guide provides a technical analysis of these two classes, offering experimental evidence and decision-making frameworks for the synthetic chemist.
Part 1: Thermodynamic & Kinetic Analysis
The Entropic Driving Force (The Chelate Effect)
The most significant differentiator between cyclic and acyclic acetals is thermodynamic stability derived from entropy (
-
Acyclic Formation: Requires the condensation of one carbonyl molecule with two alcohol molecules to produce one acetal and one water molecule (3 particles
2 particles). This results in a significant decrease in translational entropy, making the equilibrium constant ( ) lower. -
Cyclic Formation: Involves one carbonyl and one diol molecule to produce one acetal and one water molecule (2 particles
2 particles). The entropy change is nearly neutral or slightly positive, leading to a much higher .
Implication: Cyclic acetals are easier to form and harder to break (thermodynamically) than their acyclic counterparts.[1]
Hydrolytic Stability (Kinetic Data)
The rate of hydrolysis (
General Stability Hierarchy:
| Acetal Type | Structure | Relative Hydrolysis Rate ( | Half-Life ( |
| Acyclic | Dimethyl acetal | 1 (Reference) | ~1 min |
| Cyclic (5-mem) | 1,3-Dioxolane | ~0.03 (30x slower) | ~30 min |
| Cyclic (6-mem) | 1,3-Dioxane | ~0.01 (100x slower) | ~100 min |
Note: Data approximates hydrolysis of cyclohexanone derivatives in aqueous dioxane/HCl. Rates vary significantly based on steric bulk and electronic effects.
Part 2: Mechanistic Visualization
The following diagram illustrates the entropic difference in formation and the kinetic pathway for hydrolysis.
Caption: Comparative thermodynamics of formation (top) and the general kinetic pathway for acid-catalyzed hydrolysis (bottom).
Part 3: Experimental Protocols
Protocol A: Formation of Cyclic Acetal (1,3-Dioxolane)
Best for: Maximum stability, long synthetic sequences. Method: Dean-Stark Water Removal.[4][5]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Combine the ketone (10 mmol), ethylene glycol (15-20 mmol, 1.5-2.0 equiv), and
-toluenesulfonic acid ( TSA, 0.5 mmol, 5 mol%) in Toluene (50 mL). -
Reaction: Heat to reflux. As the reaction proceeds, water/toluene azeotrope will collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 2-6 hours).
-
Workup: Cool to RT. Wash with saturated
(to neutralize acid) and brine.[6] Dry over , filter, and concentrate. -
Purification: Distillation or recrystallization (if solid). Flash chromatography is often unnecessary if conversion is quantitative.
Protocol B: Formation of Acyclic Acetal (Dimethyl Acetal)
Best for: Mild deprotection later, steric sensitivity. Method: Orthoformate Water Scavenging (No heat required).
-
Setup: Flame-dried round-bottom flask under inert atmosphere (
or Ar). -
Reagents: Dissolve ketone (10 mmol) in anhydrous Methanol (20 mL). Add Trimethyl Orthoformate (TMOF, 30-50 mmol, 3-5 equiv).
-
Catalyst: Add
TSA or camphorsulfonic acid (CSA) (0.1 - 0.5 mmol). -
Mechanism: TMOF reacts with the water generated by acetalization to form methyl formate and methanol, chemically driving the equilibrium to the right without heat.[7]
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Quench with few drops of triethylamine or solid
. Concentrate under reduced pressure. -
Note: Acyclic acetals are sensitive; avoid acidic silica gel during purification. Use basic alumina or silica pre-treated with 1%
.
Part 4: Decision Matrix (When to use which?)
The choice depends on the "Protection-Deprotection" balance required by your total synthesis strategy.[2]
| Feature | Cyclic Acetals (Dioxolanes) | Acyclic Acetals (Dimethyl) |
| Formation Ease | High (Entropy favored).[8] | Moderate (Requires water scavenger). |
| Acid Stability | High. Survives pH 2-3 workups. | Low. Cleaves rapidly at pH < 4. |
| Lewis Acid Stability | Moderate. Can ring-open with strong Lewis Acids (e.g., | Low. easily exchanged or cleaved. |
| Steric Impact | Rigid. "Ties back" the chain, altering conformation. | Flexible. Adds bulk but allows rotation. |
| Deprotection | Requires heat + aqueous acid (e.g., AcOH/ | Mild hydrolysis (e.g., dilute HCl, RT). |
| Use Case | Early-stage protection in multi-step synthesis. | Late-stage protection; or when substrate is acid-sensitive. |
Decision Flowchart
Caption: Logic flow for selecting between cyclic and acyclic acetal protection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (The definitive guide on relative stability data).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanistic insights into the entropy effect).
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603. (Source of kinetic hydrolysis data).
-
Wovkulich, P. M. (1998). Comprehensive Organic Synthesis, Volume 8. Pergamon Press. (Protocols for TMOF vs Dean-Stark methods).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic acetals are more stable than acyclic acetals [almerja.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
validation of HPLC methods for determining the purity of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
A Comparative Technical Guide for Analytical Development
Executive Summary & Compound Profile
The determination of purity for 4-Hydroxymethyl-2-phenyl-1,3-dioxane (HMPD) presents a unique set of analytical challenges. As a cyclic acetal formed from the condensation of glycerol and benzaldehyde, HMPD is not a single static peak; it exists as a mixture of cis and trans diastereomers (often referred to as the 2,4- or 2,5-substitution pattern depending on nomenclature conventions).
This guide compares the "Gold Standard" Reverse-Phase HPLC (RP-HPLC) method against the common alternative, Gas Chromatography (GC-FID) . While GC offers speed, this guide argues for RP-HPLC as the superior method for purity determination due to the thermal lability of acetals and the requirement for diastereomeric resolution.
The Analyte Profile
-
Chemical Nature: Cyclic acetal (1,3-dioxane ring).
-
Critical Quality Attributes (CQAs):
-
Isomer Ratio: The cis and trans isomers often have distinct physical and biological properties.[1] Separation is mandatory.
-
Stability: Acetals are acid-labile. Mobile phases with pH < 3.0 can cause on-column hydrolysis back to benzaldehyde and glycerol.
-
Chromophores: The phenyl ring allows for UV detection (typically 254 nm), but aliphatic impurities (glycerol) are UV-silent.
-
Method A: The Gold Standard (RP-HPLC)
This protocol prioritizes selectivity (isomer separation) and stability (pH control) over raw speed.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3-5 µm.
-
Expert Insight: While C18 is standard, a Phenyl-Hexyl phase is recommended. The
- interactions between the stationary phase and the phenyl ring of HMPD provide superior selectivity for separating the cis/trans geometric isomers compared to hydrophobic interaction alone.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Causality: We use acetate buffer instead of phosphate/phosphoric acid. Acetals hydrolyze in strong acid. A pH of 4.5 is the "sweet spot"—acidic enough to suppress silanol activity but mild enough to preserve the acetal ring.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-2 min: 20% B (Isocratic hold to elute polar impurities like glycerol/benzyl alcohol).
-
2-15 min: 20%
60% B (Linear gradient for isomer separation). -
15-20 min: 60%
90% B (Wash).
-
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary).
-
Temperature: 30°C.
Validation Parameters (ICH Q2 R1/R2)
| Parameter | Acceptance Criteria | Experimental Rationale |
| Specificity | Resolution ( | Demonstrates the method can distinguish between geometric isomers and degradation products (benzaldehyde). |
| Linearity | Ensures response is proportional to concentration. Crucial for quantifying the minor isomer. | |
| Precision | RSD | Verifies system stability. |
| Accuracy | Recovery 98.0% – 102.0% (Spike recovery). | Confirms no matrix interference or adsorption loss. |
| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ). | Critical for detecting trace benzaldehyde (starting material). |
Method B: The Alternative (GC-FID)
Gas Chromatography is often proposed for acetals due to their volatility. However, it carries significant risks for this specific application.
Operational Risks
-
Thermal Degradation: The injector port (typically 250°C+) can induce thermal rearrangement or degradation of the dioxane ring.
-
Derivatization: The free hydroxyl group on the hydroxymethyl arm leads to peak tailing due to hydrogen bonding with the liner. Silylation (BSTFA/TMS) is often required, adding a sample prep step.
When to Use GC
-
Residual Solvents: Use Headspace GC for determining residual reaction solvents (e.g., Toluene, Benzene).
-
Glycerol Quantification: Since Glycerol has no UV chromophore, GC-FID is superior for quantifying trace unreacted glycerol if RI (Refractive Index) or ELSD detection is unavailable for HPLC.
Comparative Analysis: HPLC vs. GC
The following table summarizes the performance metrics based on field application data.
| Feature | Method A: RP-HPLC (Phenyl-Hexyl) | Method B: GC-FID |
| Isomer Separation | Excellent. Tunable via mobile phase and column chemistry. | Good. Relies on boiling point/polarity differences; harder to tune. |
| Sample Stability | High. Ambient temperature, mild pH. | Moderate/Low. Risk of thermal degradation in injector. |
| Impurity Scope | Detects aromatics (Benzaldehyde) and isomers well. Misses Glycerol (unless ELSD used). | Detects all volatiles including Glycerol. |
| Sensitivity | High for aromatics (UV 254 nm). | High for all carbon-containing compounds. |
| Throughput | Moderate (20-30 min run). | High (10-15 min run). |
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the HPLC method, emphasizing the critical decision points regarding isomer resolution and stability.
Caption: Figure 1. Step-wise validation workflow for HMPD, prioritizing isomer resolution (SST) before full ICH validation.
Detailed Experimental Protocol (Self-Validating)
To ensure this guide is actionable, here is the specific protocol for the Specificity and Forced Degradation study, which is the most critical part of validating purity for this molecule.
Protocol: Specificity & Stress Testing
Objective: Prove that the method can separate the active peak (HMPD) from its degradation products (Benzaldehyde) and separate the cis from the trans isomer.
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock of HMPD in ACN.
-
Prepare a 0.1 mg/mL stock of Benzaldehyde (Impurity A).
-
-
Acid Stress (The Critical Test):
-
Take 1 mL of HMPD stock. Add 0.1 mL of 0.1N HCl.
-
Heat at 60°C for 1 hour.
-
Neutralize with 0.1 mL of 0.1N NaOH.
-
Expectation: You should see a decrease in the HMPD peak and a rise in the Benzaldehyde peak (RT approx 4-6 min depending on gradient).
-
Validation Check: The resolution between the degradation product and the main peak must be > 1.5.
-
-
Isomer Identification:
-
Inject the unstressed sample.
-
You will likely observe two closely eluting peaks (e.g., at 10.2 min and 10.8 min).
-
Self-Validation: If only one peak is seen, the method is not specific. Switch to a Phenyl-Hexyl column or lower the slope of the gradient (e.g., 0.5% B/min) until two peaks appear.
-
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions with hydroxyl group. | Increase buffer concentration to 20mM; ensure pH is ~4.5. |
| Single Peak (No Isomers) | Co-elution of diastereomers. | Switch from C18 to Phenyl-Hexyl; lower column temperature to 20°C. |
| Ghost Peaks | Benzaldehyde oxidation. | Use fresh mobile phase; Benzaldehyde oxidizes to Benzoic acid over time. |
| Retention Time Shift | pH fluctuation. | Acetals are sensitive to pH. Ensure buffer is prepared precisely by weight/volume. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl-Hexyl advantages for positional isomers).
-
BenchChem. (2025).[1][5] 1,3-Dioxane Ring Stability Technical Note. (Details acid lability of the dioxane ring).
-
Phenomenex. (2025).[5] HPLC vs GC: Choosing the Right Chromatography Technique.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
comparing the reactivity of 2-aryl-1,3-dioxanes with varying aromatic substituents
Executive Summary
2-aryl-1,3-dioxanes (cyclic acetals) are pivotal protecting groups in organic synthesis and drug development, particularly for masking 1,3-diols or carbonyls. Their utility lies in their tunable stability: by varying the substituent on the aromatic ring, researchers can modulate the acetal's lability toward acid hydrolysis or reductive cleavage by several orders of magnitude.
This guide provides a technical comparison of these derivatives, grounded in physical organic chemistry (Hammett correlations) and practical synthetic applications. It establishes a decision framework for selecting the appropriate
Mechanistic Foundation: The Oxocarbenium Ion
To control reactivity, one must understand the rate-determining step (RDS). The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxanes proceeds via an A1 mechanism .
-
Protonation: Rapid equilibrium protonation of one acetal oxygen.
-
Ring Opening (RDS): Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion .
-
Hydrolysis: Nucleophilic attack by water.
The stability of the oxocarbenium ion dictates the reaction rate. Electron-Donating Groups (EDGs) stabilize this cation, accelerating hydrolysis. Electron-Withdrawing Groups (EWGs) destabilize it, retarding hydrolysis.
Diagram 1: Hydrolysis Mechanism & Transition State
Figure 1: The rate of hydrolysis is governed by the formation of the high-energy oxocarbenium ion. Substituents on the aryl ring directly influence the energy barrier of the red dashed step.
Comparative Performance Analysis
Acid Stability (Hydrolytic Cleavage)
The sensitivity of these acetals to acid correlates linearly with the Hammett substituent constant (
Table 1: Relative Hydrolysis Rates (
| Substituent (R) | Relative Rate ( | Stability Class | Recommended Deprotection Conditions | |
| -0.27 | ~1500 | Labile | 80% AcOH (RT) or dilute TFA | |
| -0.17 | ~40 | Moderate | 0.1 M HCl / MeOH | |
| 0.00 | 1 (Baseline) | Standard | 1 M HCl / Dioxane (Heat) | |
| +0.23 | ~0.05 | Stable | 6 M HCl or conc. | |
| +0.78 | < 0.001 | Robust | Hydrogenation ( |
*Note:
Reductive Cleavage Performance
Beyond hydrolysis, these acetals are frequently used for regioselective reductive opening to generate benzyl ethers.[2]
-
Reagents: DIBAL-H,
, or . -
Electronic Effect: EDGs (e.g.,
-OMe) increase the basicity of the acetal oxygens, facilitating coordination with Lewis acids, but the regioselectivity is often dominated by steric factors and the specific Lewis acid used.
Experimental Protocols
Protocol A: Validating Stability (Kinetic Assay)
Objective: Determine the half-life (
Methodology (UV-Vis Spectrophotometry):
-
Preparation: Dissolve the acetal (0.1 mM) in a 1:1 mixture of Dioxane:Buffer (pH 2.0, e.g., Glycine/HCl).
-
Baseline: Measure absorbance at the
of the expected aldehyde product (e.g., -methoxybenzaldehyde nm; benzaldehyde nm). -
Initiation: Maintain temperature at 25°C
0.1°C. -
Data Collection: Record absorbance every 60 seconds for 60 minutes.
-
Analysis: Plot
vs. time. The slope is .-
Self-Validation: The plot must be linear (
) for first-order kinetics. If non-linear, check for solubility issues or buffer exhaustion.
-
Protocol B: Regioselective Reductive Opening (PMB Acetal)
Objective: Selectively open a 4,6-
-
Setup: Flame-dry a flask under Argon. Add substrate (1.0 equiv) in dry THF.
-
Reagent Addition: Cool to -78°C (Critical for regioselectivity). Add
(5 equiv) followed by (1.2 equiv) dropwise.-
Expert Insight: Low temperature favors the "kinetic" product (coordination to the less hindered O-6), while higher temperatures (0°C) may lead to equilibrium mixtures or migration.
-
-
Quench: After 1 hour, quench with
followed by MeOH. -
Workup: Standard extraction.
Strategic Decision Framework
Use this logic flow to select the correct aromatic substituent for your synthesis.
Diagram 2: Protecting Group Selection Tree
Figure 2: Decision matrix for selecting the optimal aryl substituent based on downstream reaction conditions.
References
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603.
-
Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492–1495.
-
Johansson, R., & Samuelsson, B. (1984). Regioselective reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides. Journal of the Chemical Society, Perkin Transactions 1, 2371–2374.
-
Smith, A. B., et al. (1995). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Journal of the American Chemical Society, 117(43), 10777–10778.
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Comparative Evaluation of 4-Hydroxymethyl-2-phenyl-1,3-dioxane as a Chiral Synthon
Executive Summary
4-Hydroxymethyl-2-phenyl-1,3-dioxane represents a specialized class of chiral synthons derived from the 1,2,4-butanetriol scaffold. Unlike the ubiquitous glycerol-derived acetonides (e.g., Solketal), this six-membered acetal offers distinct advantages in conformational rigidity and orthogonal stability .
While 1,3-dioxolanes (five-membered rings) are kinetically favored in many acetalization reactions, the 1,3-dioxane (six-membered ring) is often the thermodynamic product when using benzaldehyde. This guide evaluates its utility in asymmetric synthesis, specifically for targets requiring robust protection of 1,3-diols and high diastereoselectivity in subsequent transformations.
Technical Profile & Structural Logic
The Scaffold
The synthon is constructed by the protection of 1,2,4-butanetriol with benzaldehyde. The critical structural feature is the 1,3-dioxane ring , which preferentially adopts a chair conformation.[1][2]
-
C2-Phenyl Group : Adopts the equatorial position to minimize 1,3-diaxial interactions (
-value ~3.0 kcal/mol). -
C4-Hydroxymethyl Group : Its orientation is dictated by the chirality of the C2 center of the parent triol (C4 of the dioxane). In the thermodynamic product, substituents generally equilibrate to equatorial positions where possible, providing a rigid template for stereochemical relay.
Mechanistic Advantage: The "Chair" Effect
Unlike the flexible envelope conformation of 1,3-dioxolanes (e.g., Solketal), the 1,3-dioxane chair locks the molecular geometry. This rigidity is crucial for:
-
Remote Stereocontrol : Transmitting chiral information from the ring to the exocyclic hydroxymethyl group during oxidation or nucleophilic addition.
-
Shielding : The bulky phenyl group effectively blocks one face of the molecule, enhancing diastereoselectivity.
Comparative Analysis: Dioxane vs. Dioxolane Synthons
The following table contrasts 4-Hydroxymethyl-2-phenyl-1,3-dioxane with its primary competitors: Solketal (acetonide) and the isomeric 1,3-dioxolane derivative.
Table 1: Performance Matrix of Chiral Polyol Synthons
| Feature | 4-Hydroxymethyl-2-phenyl-1,3-dioxane | Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) | Benzylidene Glycerol (1,3-Dioxolane isomer) |
| Parent Polyol | 1,2,4-Butanetriol | Glycerol | Glycerol |
| Ring Size | 6-Membered (Chair) | 5-Membered (Envelope) | 5-Membered (Envelope) |
| Acid Stability | High (Slow hydrolysis) | Low (Fast hydrolysis) | Moderate |
| Formation Control | Thermodynamic (with PhCHO) | Kinetic (with Acetone) | Kinetic/Thermodynamic Mix |
| Protecting Group | Benzylidene (Ph-CH=) | Isopropylidene (Me2C=) | Benzylidene (Ph-CH=) |
| Primary Utility | Stable scaffold for multi-step synthesis; 1,3-induction. | Rapid access to chiral glycerol units; labile PG. | Alternative to Solketal with UV chromophore. |
| Lewis Acid Sensitivity | Resistant to mild Lewis acids; allows chelation control. | Sensitive; ring opens easily. | Sensitive.[3] |
Critical Insight: Stability Profiles
Experimental data indicates that 1,3-dioxanes reduce/hydrolyze slower than 1,3-dioxolanes .
-
Implication: You can manipulate functional groups on the side chain (e.g., tosylation, reduction, Grignard addition) using reagents that might inadvertently deprotect a Solketal derivative.
-
Trade-off: Deprotection requires harsher acidic conditions (e.g., hydrogenation or strong acid reflux), which must be compatible with the final product.
Experimental Protocols
Protocol A: Regioselective Synthesis from 1,2,4-Butanetriol
Objective: Synthesize the thermodynamically favored 1,3-dioxane over the 1,3-dioxolane kinetic product.
Reagents :
-
(S)-1,2,4-Butanetriol (1.0 equiv)
-
Benzaldehyde (1.2 equiv)[2]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Camphorsulfonic acid (CSA).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Workflow :
-
Setup : Charge a round-bottom flask with (S)-1,2,4-butanetriol and solvent. Add benzaldehyde and the acid catalyst.[2]
-
Dehydration : Attach a Dean-Stark trap. Reflux the mixture vigorously. The removal of water drives the equilibrium toward the thermodynamic product (the 6-membered 1,3-dioxane).[3]
-
Monitoring : Monitor by TLC or GC. The 1,3-dioxolane (kinetic product) may form initially but will convert to the 1,3-dioxane upon prolonged heating.
-
Workup : Cool to RT. Neutralize with saturated NaHCO₃. Extract with EtOAc.[4][5]
-
Purification : Recrystallization (if solid) or flash chromatography (Hexane/EtOAc).
-
Target Yield: 75–85%.
-
Data Validation: 1H NMR should show a characteristic benzylidene singlet (~5.5 ppm) and distinct axial/equatorial proton splitting for the dioxane ring protons (unlike the complex multiplet of dioxolanes).
-
Protocol B: Application – Oxidation and Nucleophilic Addition
Objective: Convert the hydroxymethyl group to an aldehyde and perform a diastereoselective addition.
-
Oxidation : Treat the synthon with Swern conditions (DMSO/Oxalyl Chloride) or IBX in EtOAc to generate (2-phenyl-1,3-dioxan-4-yl)carboxaldehyde .
-
Note: The aldehyde is configurationally stable due to the adjacent ring oxygen and rigid chair.
-
-
Addition : Add a Grignard reagent (e.g., MeMgBr) at -78°C in THF.
-
Outcome: The reaction typically proceeds via Chelation Control (if Mg/Ti used) or Felkin-Anh models, heavily biased by the fixed chair conformation.
-
Expectation: dr > 90:10 is common for 1,3-dioxane aldehydes compared to ~60:40 for flexible analogs.
-
Visualizations
Diagram 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the competition between kinetic (5-ring) and thermodynamic (6-ring) pathways.
Caption: Thermodynamic equilibration favors the 6-membered 1,3-dioxane over the 5-membered dioxolane under reflux conditions.
Diagram 2: Stereochemical Control Model
Visualizing the shielding effect of the dioxane chair during nucleophilic attack.
Caption: The rigid chair conformation of the 1,3-dioxane directs nucleophilic attack, enhancing diastereoselectivity.
References
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Vertex AI Search . Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. (Snippet 1.1). Retrieved from 6.
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CORE . Experimental Procedures for the Synthesis of Aldehyde 33 from (S)-butane-1,2,4-triol. (Snippet 1.2). Retrieved from 7.
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Herradón, B. Lipase catalyzed kinetic resolution of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane. Tetrahedron: Asymmetry, 1992. Retrieved from 8.
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Canadian Journal of Chemistry . The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes. (Snippet 1.8). Retrieved from 9.
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BenchChem . Protecting Group Chemistry of the 1,3-Dioxane Moiety. Retrieved from 3.
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The Versatility of the 2-Phenyl-1,3-Dioxane Scaffold: A Comparative Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of chemical motifs is paramount to achieving desired molecular properties and functionalities. Among the vast arsenal of heterocyclic compounds, the 2-phenyl-1,3-dioxane scaffold has emerged as a versatile and valuable building block. Its applications span from a reliable protecting group in complex organic syntheses to a core structural element in medicinal chemistry and a key component in advanced materials. This guide provides a comprehensive literature review and a comparative analysis of the applications of 2-phenyl-1,3-dioxanes, offering insights into their performance against common alternatives, supported by experimental data and detailed protocols.
At the Heart of Synthesis: The 2-Phenyl-1,3-Dioxane as a Protecting Group
The primary and most established application of the 2-phenyl-1,3-dioxane moiety is the protection of 1,3-diols. This cyclic acetal, often referred to as a benzylidene acetal, offers a robust shield for diol functionalities under a variety of reaction conditions, yet can be readily removed when desired.[1]
Performance Comparison: 2-Phenyl-1,3-Dioxane vs. Acetonide (Isopropylidene Ketal)
A frequent alternative for the protection of 1,3-diols is the formation of an acetonide (2,2-dimethyl-1,3-dioxane). The choice between these two protecting groups is dictated by the specific requirements of the synthetic route, particularly the desired stability profile.
| Feature | 2-Phenyl-1,3-Dioxane (Benzylidene Acetal) | Acetonide (Isopropylidene Ketal) | Rationale & Insights |
| Formation | Typically formed from benzaldehyde or its derivatives (e.g., benzaldehyde dimethyl acetal) and a 1,3-diol under acidic catalysis (e.g., TsOH, CSA).[2] | Formed from acetone, 2,2-dimethoxypropane, or 2-methoxypropene and a 1,3-diol under acidic catalysis.[3] | Both are generally high-yielding reactions. The choice of reagent can be influenced by the need to remove water azeotropically (favoring toluene as a solvent for benzylidene acetals) or the use of a chemical water scavenger. |
| Stability (Acidic Conditions) | Generally more labile than acetonides. Can be cleaved under milder acidic conditions.[4] | More stable to acidic conditions compared to benzylidene acetals.[4] | The electron-donating nature of the two methyl groups in the acetonide stabilizes the carbocation intermediate formed during cleavage to a lesser extent than the phenyl group, making the acetonide more robust. |
| Stability (Basic, Oxidative, Reductive Conditions) | Generally stable to basic, oxidative (e.g., PCC, PDC), and reductive (e.g., NaBH₄, LiAlH₄) conditions.[1] | Stable under similar basic, oxidative, and reductive conditions.[3] | Both protecting groups are acetals and thus are inert to a wide range of non-acidic reagents. |
| Cleavage Conditions | Mild acidic hydrolysis (e.g., aqueous acetic acid, catalytic HCl), hydrogenolysis (e.g., H₂, Pd/C), or with Lewis acids (e.g., FeCl₃, BF₃·OEt₂).[5] | Requires stronger acidic conditions for hydrolysis. | The greater acid lability of the benzylidene acetal allows for more selective deprotection in the presence of more acid-stable groups. Reductive cleavage of benzylidene acetals can also be a useful transformation. |
Experimental Protocol: Formation of 2-Phenyl-1,3-dioxane
This protocol describes the synthesis of a 2-phenyl-1,3-dioxane from benzaldehyde and 1,3-propanediol.
-
Materials: Benzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), p-toluenesulfonic acid (PTSA, 0.02 eq), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene, 1,3-propanediol, benzaldehyde, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
-
Experimental Protocol: Deprotection of 2-Phenyl-1,3-dioxane (Acidic Hydrolysis)
This protocol outlines a general procedure for the acid-catalyzed cleavage of a 2-phenyl-1,3-dioxane.
-
Materials: 2-Phenyl-1,3-dioxane derivative, Acetic acid, Water, Suitable organic solvent (e.g., THF, Dioxane).
-
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxane derivative in a mixture of an organic solvent, water, and acetic acid (e.g., THF/H₂O/AcOH 4:2:1).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected diol by chromatography or recrystallization.
-
Diagram of Protection/Deprotection Workflow
Caption: Workflow for the protection and deprotection of a 1,3-diol using a 2-phenyl-1,3-dioxane.
The 2-Phenyl-1,3-Dioxane in Medicinal Chemistry: A Privileged Scaffold?
The 2-phenyl-1,3-dioxane core has been incorporated into a variety of biologically active molecules, demonstrating its potential as a "privileged structure" in drug discovery. This scaffold can orient substituents in a defined three-dimensional space, allowing for precise interactions with biological targets.
Comparative Analysis in Drug Design
| Application Area | 2-Phenyl-1,3-Dioxane Scaffold | Alternative Heterocyclic Scaffolds | Rationale & Insights |
| Receptor Ligands | Enantiomerically pure 2-phenyl-1,3-dioxanes have been developed as highly selective NMDA and σ1 receptor ligands. The orientation of the phenyl group (axial vs. equatorial) can determine receptor selectivity.[6] | Tetrahydropyrans, piperidines, and other saturated heterocycles are common scaffolds for CNS targets. | The 1,3-dioxane scaffold provides a rigid framework that can enforce specific conformations, leading to high receptor affinity and selectivity. The stereochemistry at the C2 and other positions of the dioxane ring is crucial for biological activity. |
| Anticancer Agents | Derivatives of 2-phenyl-1,3-dioxane have shown potential as modulators of multidrug resistance (MDR) in cancer cells.[7] 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones have been identified as potent and selective SIRT1 inhibitors.[8] | Various heterocyclic systems, such as indoles and quinolines, are prominent in anticancer drug design. | The 2-phenyl-1,3-dioxane can serve as a versatile template for the synthesis of diverse compound libraries for screening against various cancer targets. |
| Metabolic Stability | The phenyl group can be a site of metabolic oxidation (e.g., hydroxylation). | Bioisosteric replacement of the phenyl ring with other aromatic (e.g., pyridine) or non-aromatic (e.g., bicyclo[1.1.1]pentane) groups can be employed to improve metabolic stability.[5][9] | While the 2-phenyl-1,3-dioxane scaffold itself can be metabolically stable, the phenyl substituent is a potential liability. Medicinal chemists often explore bioisosteric replacements to mitigate this issue while retaining or improving biological activity. |
Diagram of Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of the phenyl group to enhance metabolic stability.
Advanced Materials: 2-Phenyl-1,3-Dioxanes in Liquid Crystals
The rigid and geometrically defined structure of the 2-phenyl-1,3-dioxane unit makes it a valuable component in the design of liquid crystalline materials. The incorporation of this moiety can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy.
Comparative Performance in Liquid Crystal Design
| Property | 2-Phenyl-1,3-Dioxane-based Liquid Crystals | Other Mesogenic Cores (e.g., Phenyl, Biphenyl) | Rationale & Insights |
| Mesophase Behavior | Can exhibit nematic and smectic phases. The specific phase and transition temperatures are highly dependent on the substituents on the phenyl ring and the dioxane core.[10] | A wide variety of mesophases are observed depending on the specific structure. | The 1,3-dioxane ring introduces a kinked, non-linear element to the molecular structure, which can influence the packing and ordering of the molecules in the liquid crystalline state. |
| Dielectric Anisotropy (Δε) | Can be designed to have negative dielectric anisotropy, which is useful for vertically aligned (VA) display modes.[10] | Can be tailored for positive or negative Δε through the introduction of polar substituents. | The dipole moment of the 1,3-dioxane ring contributes to the overall molecular dipole and thus the dielectric anisotropy of the material. |
| Birefringence (Δn) | Generally exhibit low to moderate birefringence.[10] | Can range from low to very high depending on the extent of conjugation in the core structure. | The saturated 1,3-dioxane ring interrupts the π-conjugation of the molecule, leading to lower birefringence compared to fully aromatic systems. |
Stereochemical Control: Chiral 2-Phenyl-1,3-Dioxanes as Auxiliaries
Chiral, non-racemic 2-phenyl-1,3-dioxanes, derived from chiral 1,3-diols, can serve as effective chiral auxiliaries in asymmetric synthesis. The chiral environment created by the auxiliary can direct the stereochemical outcome of reactions on a prochiral substrate attached to the molecule.
A Comparison with Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are among the most widely used and effective chiral auxiliaries. A comparison with chiral 2-phenyl-1,3-dioxanes highlights the strengths and weaknesses of each system.
| Feature | Chiral 2-Phenyl-1,3-Dioxane Auxiliaries | Evans Oxazolidinone Auxiliaries | Rationale & Insights |
| Synthesis | Prepared from readily available chiral 1,3-diols and benzaldehyde. | Synthesized from chiral amino alcohols. | Both are accessible from the chiral pool. The choice may depend on the availability of the specific enantiomer of the starting material. |
| Stereocontrol in Aldol Reactions | Can provide good to excellent diastereoselectivity in aldol reactions. The stereochemical outcome is influenced by the conformation of the dioxane ring and the chelating or non-chelating nature of the reaction conditions. | Provide excellent and predictable diastereoselectivity in aldol reactions, often with well-defined transition state models.[11] | Evans auxiliaries have a more established track record and a larger body of literature supporting their predictable stereochemical outcomes. However, chiral dioxanes offer an alternative that may be advantageous in specific cases. |
| Removal of Auxiliary | Typically removed by acidic hydrolysis or reductive cleavage. | Removed by hydrolysis (saponification), reduction to the alcohol, or conversion to other functional groups. | The conditions for removal are a critical consideration. The milder acidic cleavage of the dioxane may be advantageous for sensitive substrates. |
Diagram of Asymmetric Aldol Reaction Workflow
Caption: General workflow for an asymmetric aldol reaction using a chiral 2-phenyl-1,3-dioxane auxiliary.
Conclusion
The 2-phenyl-1,3-dioxane moiety is a remarkably versatile structural unit with a broad range of applications in modern organic chemistry. As a protecting group, it offers a reliable and selectively cleavable option for 1,3-diols. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents, although its metabolic liabilities must be carefully considered and can often be addressed through bioisosteric replacement. In materials science, it provides a means to fine-tune the properties of liquid crystals. Furthermore, its chiral variants show promise as auxiliaries for asymmetric synthesis.
This guide has aimed to provide a comprehensive and comparative overview to aid researchers in making informed decisions about the strategic use of the 2-phenyl-1,3-dioxane scaffold in their own work. By understanding its strengths and limitations in comparison to alternative chemical motifs, scientists can better harness the potential of this valuable heterocyclic system.
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A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. Synthetic Communications. [Link]
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Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. [Link]
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Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The asymmetric aldol reaction. OpenBU. [Link]
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Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
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Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. Journal of Materials Chemistry. [Link]
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Enzymatic synthesis of chiral 1-phenyl-1,2- and 1,3-diols via chiral epoxy alcohols. Tetrahedron: Asymmetry. [Link]
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Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. The Journal of Organic Chemistry. [Link]
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5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E. [Link]
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Acetonides. Organic Chemistry Portal. [Link]
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1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Request PDF. [Link]
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Design of Bioisosteres: Make Ways to Rational Design. PRISM BioLab. [Link]
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Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules. [Link]
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1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. [Link]
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Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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2-Phenyl-1,3-dioxane. PubChem. [Link]
-
Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. ResearchGate. [Link]
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THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]
-
SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. MDPI. [Link]
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New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
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Protecting Groups. IIT Bombay. [Link]
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A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinol. Aragen Life Sciences. [Link]
-
Composition and mesomorhic properties of mixture 1742. ResearchGate. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
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2-Phenyl-1,3-dioxolane. PubChem. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Hydroxymethyl-2-phenyl-1,3-dioxane: A Cost and Efficiency Analysis
Introduction: The Significance of 4-Hydroxymethyl-2-phenyl-1,3-dioxane
4-Hydroxymethyl-2-phenyl-1,3-dioxane is a valuable chemical intermediate with a six-membered dioxane ring structure. Its utility spans various fields, including the synthesis of pharmaceuticals, fragrances, and specialty polymers. The molecule's stereochemistry, with the potential for cis and trans isomers, adds another layer of complexity and importance in asymmetric synthesis. Given its industrial relevance, the development of cost-effective and efficient synthetic routes is a primary focus for researchers and chemical engineers.
This guide provides an in-depth comparison of the prevalent synthetic methodologies for 4-Hydroxymethyl-2-phenyl-1,3-dioxane, with a focus on reaction efficiency, cost-effectiveness, and scalability. We will delve into the mechanistic underpinnings of these routes, present comparative experimental data, and offer detailed protocols to aid researchers in their synthetic endeavors.
The Predominant Synthetic Pathway: Acetalization of Glycerol with Benzaldehyde
The most common and direct route to 4-Hydroxymethyl-2-phenyl-1,3-dioxane is the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction, in principle, can yield two main products: the five-membered 1,3-dioxolane ring, (2-phenyl-1,3-dioxolan-4-yl)methanol, and the desired six-membered 1,3-dioxane ring, 4-Hydroxymethyl-2-phenyl-1,3-dioxane. The selectivity towards the six-membered ring is a critical parameter in evaluating the efficiency of a given synthetic method.
The core of this synthetic approach lies in the choice of the acid catalyst, which can be broadly categorized into homogeneous and heterogeneous systems.
Caption: General reaction scheme for the synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Route 1: Homogeneous Acid Catalysis
Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), are often employed due to their high activity and solubility in the reaction medium.
Mechanism and Rationale: The reaction proceeds via the protonation of the benzaldehyde carbonyl group by the acid catalyst, making it more electrophilic. Glycerol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps lead to the formation of the cyclic acetal. The use of a homogeneous catalyst ensures good contact with the reactants, often leading to faster reaction rates at lower temperatures.
Performance and Efficiency: Studies have shown that using p-toluenesulfonic acid can lead to good conversions of benzaldehyde. For instance, under microwave irradiation at 140°C for 15 minutes, a benzaldehyde conversion of 67% was achieved, with a selectivity of 53% towards the dioxane product.[1] While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, thereby increasing downstream processing costs and environmental concerns.[2][3]
Route 2: Heterogeneous Acid Catalysis
To circumvent the issues associated with homogeneous catalysts, a variety of solid acid catalysts have been investigated. These are insoluble in the reaction medium, allowing for easy separation and potential for recycling.[4]
A. Ion-Exchange Resins (e.g., Amberlyst-36): These are sulfonic acid-functionalized polystyrene resins that have demonstrated high catalytic activity.
Mechanism and Rationale: The acidic sulfonic groups on the resin surface provide the protons necessary for the acetalization reaction, similar to homogeneous acids. The porous structure of the resin can also influence the selectivity of the reaction.
Performance and Efficiency: Amberlyst-36 has shown high yields, with up to 94% for the reaction of glycerol with benzaldehyde.[1] The key advantages of using ion-exchange resins are their ease of separation by simple filtration and their potential for reuse over multiple reaction cycles, which significantly improves the process economics.[5]
B. Zeolites and Other Solid Acids: Materials like zeolite H-BEA and montmorillonite K-10 have also been utilized as catalysts.[1] More advanced heterogeneous catalysts include tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW).[6]
Mechanism and Rationale: The acidity of these materials, arising from their framework structure or supported acid sites, drives the catalysis. The shape-selective nature of zeolites can potentially influence the product distribution, favoring the formation of one isomer over the other. The magnetic core of the Fe3O4@SiO2@HPW catalyst allows for easy separation using an external magnetic field.
Performance and Efficiency: A study using a Fe3O4@SiO2@HPW catalyst reported a glycerol conversion of 85.95% and a cyclic acetal yield of 78.36% at 120°C.[6] Sulfated CeO2-ZrO2 catalysts have also been investigated, showing high glycerol conversion with a selectivity of 87.20% for the dioxolane isomer.[5] While these catalysts offer the benefits of heterogeneity, they may require more forcing reaction conditions (higher temperatures and longer reaction times) compared to their homogeneous counterparts.[7]
Cost and Efficiency Comparison
The economic viability of a synthetic route is a critical factor for industrial applications. Here, we provide a semi-quantitative comparison of the different catalytic approaches.
| Metric | Homogeneous (p-TSA) | Heterogeneous (Amberlyst-36) | Heterogeneous (Advanced) |
| Yield | Moderate to High | High (up to 94%)[1] | High (e.g., 78.36% acetal yield)[6] |
| Reaction Conditions | Milder (e.g., 140°C, 15 min, microwave)[1] | Moderate | Often more forcing (e.g., 120°C)[6] |
| Catalyst Separation | Difficult (requires extraction/distillation)[3] | Easy (filtration)[4] | Easy (filtration/magnetic separation)[6] |
| Catalyst Reusability | Poor | Good[5] | Excellent[6] |
| Relative Catalyst Cost | Low to Moderate | Moderate to High | High |
| Overall Process Cost | Potentially higher due to separation and waste | Lower due to catalyst recycling | Potentially higher initial investment |
Cost of Raw Materials:
-
Glycerol: As a byproduct of biodiesel production, glycerol is a relatively inexpensive and abundant feedstock. Prices can range from approximately $0.55 to $1.20 per kg.[1][8][9]
-
Benzaldehyde: Prices for industrial-grade benzaldehyde can range from approximately $1.20 to $2.20 per kg (converted from INR and Yuan).[10][11][12]
-
p-Toluenesulfonic acid: This catalyst is relatively inexpensive, with prices around $100 per kg for bulk quantities.[13]
-
Amberlyst-36: This ion-exchange resin is more expensive, with prices in the range of
750 per kg.[14]
Economic Outlook: While homogeneous catalysts like p-TSA have a lower upfront cost, the expenses associated with their removal and the inability to recycle them can make the overall process less economical on an industrial scale.[3] Heterogeneous catalysts, particularly recyclable ones like Amberlyst-36 and advanced supported catalysts, offer a more sustainable and cost-effective long-term solution, despite their higher initial investment.[5][6] Techno-economic analyses of similar glycerol valorization processes have highlighted the profitability of using heterogeneous catalysts due to simplified downstream processing and catalyst reuse.[6]
Experimental Protocols
Synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane using Amberlyst-36
This protocol is a representative example of a heterogeneously catalyzed synthesis.
Materials:
-
Glycerol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Amberlyst-36 (e.g., 5 wt% of total reactants)
-
Toluene (as solvent, to facilitate azeotropic removal of water)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add glycerol, benzaldehyde, Amberlyst-36, and toluene.
-
Heat the reaction mixture to reflux (approximately 110-120°C). Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Separate the Amberlyst-36 catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene or acetone), dried, and stored for reuse.
-
Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Caption: Experimental workflow for the synthesis using Amberlyst-36.
Conclusion and Future Perspectives
The synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane via the acetalization of glycerol and benzaldehyde offers multiple catalytic routes. While homogeneous catalysts can provide high activity, the operational advantages and long-term cost-effectiveness of heterogeneous catalysts make them the more attractive option for sustainable and industrial-scale production. The ability to easily separate and recycle the catalyst simplifies the process, reduces waste, and ultimately lowers the manufacturing cost.
Future research in this area will likely focus on the development of even more active and selective heterogeneous catalysts that can operate under milder conditions, further enhancing the efficiency and environmental friendliness of 4-Hydroxymethyl-2-phenyl-1,3-dioxane synthesis. The exploration of flow chemistry systems utilizing packed-bed reactors with these solid catalysts also presents a promising avenue for continuous and scalable production.
References
-
Deutsch, J., Martin, A., & Lieske, H. (2018). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 8(12), 649. [Link]
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Faria, J. A., & et al. (2023). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. Molecules, 28(8), 3585. [Link]
-
Sharma, S., & et al. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO4 2-/CeO2-ZrO2 catalyst. Heliyon, 7(1), e06018. [Link]
-
businessanalytiq. (2026, February). Glycerol price index. Retrieved February 17, 2026, from [Link]
-
Accio. (2026, February 10). Glycerine Price Per kg: Current Rates & Trends. Retrieved February 17, 2026, from [Link]
-
Exporters India. (2026, February 16). Benzaldehyde,C7H6O,CAS 100-52-7 Price from Top Sellers. Retrieved February 17, 2026, from [Link]
-
Tridge. (n.d.). Global Glycerol Price. Retrieved February 17, 2026, from [Link]
-
Prakash Chemicals. (n.d.). Benzaldehyde Powder, Affordable Price, High Purity 99%, Trusted Since 1966. Retrieved February 17, 2026, from [Link]
-
IndiaMART. (n.d.). Benzaldehyde - 100-52-7 Latest Price, Manufacturers & Suppliers. Retrieved February 17, 2026, from [Link]
-
Al-Mughaid, H., & et al. (2018). A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. Catalysts, 8(12), 593. [Link]
-
G.A.P. de Souza, & et al. (2020). Techno-Economic Analysis of Glycerol Valorization via Catalytic Applications of Sulphonic Acid-Functionalized Copolymer Beads. Frontiers in Chemistry, 7, 903. [Link]
-
A.G. Metals. (2024, March 6). Heterogeneous Catalysts vs. Homogeneous Catalysts. Retrieved February 17, 2026, from [Link]
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- 4. Heterogeneous Catalysts vs. Homogeneous Catalysts [agmetals.com]
- 5. Frontiers | Techno-Economic Analysis of Glycerol Valorization via Catalytic Applications of Sulphonic Acid-Functionalized Copolymer Beads [frontiersin.org]
- 6. Techno-Economic Analysis of Glycerol Valorization via Catalytic Applications of Sulphonic Acid-Functionalized Copolymer Beads - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Glycerine Price Per kg: Current Rates & Trends [accio.com]
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Sensory Properties of 2-Methyl-4-Phenyl-1,3-Dioxolane Stereoisomers: A Comparative Guide
Topic: Sensory Properties of Diastereomeric Enantiomer Pairs of 2-Methyl-4-Phenyl-1,3-Dioxolane Content Type: Publish Comparison Guide
Executive Summary
In the high-precision world of fragrance and flavor chemistry, 2-methyl-4-phenyl-1,3-dioxolane (often trade-named Jacinthaflor or associated with "Tomato Acetal" derivatives) represents a critical case study in stereochemical structure-odor relationships (SOR).[1][2] While the generic racemate offers a complex green-floral profile, the separated stereoisomers exhibit drastically different sensory values.[1][2]
This guide dissects the sensory properties of the four specific stereoisomers—separating the highly desirable cis-isomers (hyacinth, indole, green) from the less valued trans-isomers (chocolate, woody, animalic).[1][2][3][4] It serves as a technical roadmap for formulation scientists seeking to maximize olfactory potency and stability while minimizing off-notes.[1][2]
Stereochemical Sensory Analysis
The molecule contains two chiral centers (C2 and C4), resulting in four distinct stereoisomers grouped into two diastereomeric pairs: cis (2R,4S / 2S,4R) and trans (2R,4R / 2S,4S).[1][2]
Comparative Sensory Data Table
Data synthesized from Leffingwell and Symrise patent literature.
| Isomer Configuration | Stereochemistry | Odor Character | Odor Threshold (µg/L air) | Valuation |
| (2R, 4S) | cis | Primary: Strong, clear Indole, Rose-Jasmine.Secondary: Green, narcotic.Note: Cleanest floral profile.[1][2][5] | 125 (Lowest) | Highest |
| (2S, 4R) | cis | Primary: Styrene, Indole, Skatole.Secondary: Hyacinth.Note: More animalic/chemical than (2R,4S).[1][2][4] | 384 | High |
| (2S, 4S) | trans | Primary: Floral, Woody, Diphenyl Ether.Secondary: Chocolate , Animalic.Note: The "Chocolate" note is often considered an impurity in fresh floral accords.[1][2] | 384 | Moderate/Low |
| (2R, 4R) | trans | Primary: Floral, Lilac, Woody.Secondary: Chocolate , Orange-like.Note: Weakest potency.[1][2] | 589 (Highest) | Lowest |
Critical Insight: The cis-pair is significantly more potent and sensorially "cleaner" for floral applications.[1][2] The trans-isomers introduce a "chocolate/woody" nuance that muddies fresh green/hyacinth accords.[1][2] Commercial synthesis routes often aim to maximize the cis:trans ratio to >60:40 or purify the cis fraction.[1][2]
Mechanism of Action & Synthesis
To understand the availability of these isomers, one must analyze the synthesis pathway.[1][2] The standard industrial route involves the acetalization of 1-phenyl-1,2-ethanediol with acetaldehyde (or its equivalents).[1][2]
Synthesis Pathway Visualization
The following diagram illustrates the conversion of Styrene to the final Dioxolane isomers, highlighting the divergence point for stereoselectivity.
Caption: Synthesis pathway showing the bifurcation into cis (kinetic) and trans (thermodynamic) diastereomers.[1][2][3][5]
Performance Comparison: Alternatives
When formulating "Green/Hyacinth" accords, researchers often choose between 2-methyl-4-phenyl-1,3-dioxolane and traditional aldehydes.[1][2]
| Feature | 2-Methyl-4-phenyl-1,3-dioxolane (Cis-Rich) | Phenylacetaldehyde | Indole |
| Odor Profile | Hyacinth, Green, Gardenia, Mushroom nuance.[1][2] | Harsh Green, Hyacinth, Honey, Rosy.[1][2] | Fecal, Mothball (High conc); Floral, Jasmine (Dilute).[1][2] |
| Chemical Stability | High. Stable in alkali (soaps) and mild acids.[1][2] Resists oxidation.[1][2] | Low. Rapidly oxidizes to phenylacetic acid; polymerizes.[1][2] | Moderate. Discolors (pinks/browns) in presence of aldehydes/light.[1][2] |
| Sensory Threshold | ~125 ppb (High Potency).[1][2][4] | ~4 ppb (Extremely High Potency).[1][2] | ~300 ppb.[1][2] |
| Application Note | Ideal for stable "fresh" notes in bleach, detergents, and soaps where aldehydes fail.[1][2] | Limited to fine fragrance; requires antioxidants/Schiff base formation.[1][2] | Used for "animalic" warmth; difficult to dose without off-notes.[1][2] |
Verdict: While Phenylacetaldehyde is more potent, the Dioxolane derivative is the superior choice for functional perfumery (detergents, cosmetics) due to its acetal stability and lack of discoloration.[1][2]
Experimental Protocols
Protocol A: Synthesis & Enrichment of Cis-Isomers
Objective: To synthesize the target molecule with a favorable cis:trans ratio.
-
Reagents: 1-Phenyl-1,2-ethanediol (1.0 eq), Acetaldehyde diethyl acetal (1.2 eq), p-Toluenesulfonic acid (pTSA) (cat.[1][2] 0.5 mol%).
-
Reaction:
-
Charge a reactor with the diol and acetal source in toluene.[1][2][6]
-
Heat to reflux (approx. 85-110°C) using a Dean-Stark trap to remove ethanol/water coproducts.[1][2]
-
Crucial Step: To maximize cis formation, consider conducting the reaction at lower temperatures (0-20°C) using acetaldehyde directly with a Lewis acid, as the cis isomer is often the kinetic product.[1][2]
-
-
Work-up: Neutralize with Sodium Methoxide. Wash with brine.[1][2] Dry over MgSO4.[1][2]
-
Purification: Fractional distillation under high vacuum (approx. 2 mbar). The cis and trans isomers have slightly different boiling points and can be enriched, though complete separation often requires preparative chromatography or enzymatic resolution for pure enantiomers.[1][2]
Protocol B: Sensory Threshold Determination (3-AFC Method)
Objective: To determine the detection threshold of the isolated isomers.
-
Panel Selection: Select 6-10 trained panelists screened for anosmia to floral/indole notes.
-
Sample Preparation:
-
Procedure (3-Alternative Forced Choice):
-
Calculation: The threshold is defined as the concentration where 50% of the panel correctly identifies the sample (corrected for chance).
Sensory Mapping Visualization
This diagram maps the olfactory space of the isomers, helping formulators visualize where each fits in a composition.[1][2]
Caption: Sensory map correlating stereoisomers with dominant olfactory descriptors.
References
-
Pickenhagen, W., & Schatkowski, D. (2007).[1][2] 2-Methyl-4-phenyl-1,3-dioxolane.[1][2][3][4][5][7][8][9] U.S. Patent No.[1][2][4] 7,176,176.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
-
Leffingwell, J. C. (2001).[1][2][4] Chirality & Odour Perception: The 2-Methyl-4-phenyl-[1,3]dioxolanes. Leffingwell & Associates.[1][2] Link
-
Symrise AG. (n.d.).[1][2] Jacinthaflor® Product Data Sheet. Symrise Aroma Molecules.[1][2][9] (Referenced via The Good Scents Company).[1][2] Link
-
Kulka, K., & Dittrick, J. W. (1975).[1][2][3][5] Sensory properties of acetals. Cosmetics & Perfumery, 90, 90–95.[1][2][3][5]
Sources
- 1. 1,3-Dioxolane, 2-methyl-4-phenyl [webbook.nist.gov]
- 2. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 4. The 2-Methyl-4-phenyl-[1,3]dioxolanes [leffingwell.com]
- 5. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,3-Dioxolane, 2-methyl-4-phenyl- | C10H12O2 | CID 118119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Genotoxicity and Safety Assessment of 2,4,6-trimethyl-4-phenyl-1,3-dioxane for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the genotoxicity and safety profile of the fragrance ingredient 2,4,6-trimethyl-4-phenyl-1,3-dioxane (CAS No. 5182-36-5), also known commercially as Floropal® or Vertacetal®. In line with our commitment to scientific integrity, this document compares its safety profile with that of common alternatives in the fragrance industry, supported by available experimental data and established testing protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in formulation and safety assessment.
Introduction: The Imperative of Genotoxicity Assessment in Safety Evaluation
Genotoxicity assessment is a cornerstone of modern chemical safety evaluation. It aims to identify substances that can induce damage to the genetic material (DNA) of cells, a critical event that can lead to mutations and potentially to cancer or heritable diseases. For ingredients used in consumer products, such as fragrances, a thorough evaluation of genotoxic potential is not just a regulatory requirement but a fundamental aspect of consumer safety.
This guide focuses on 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a synthetic fragrance ingredient valued for its fresh, green, and citrus-floral aroma. We will examine the evidence for its genetic safety and compare it with other fragrance ingredients that offer similar scent profiles, providing a scientifically grounded perspective on its use.
Genotoxicity Profile of 2,4,6-trimethyl-4-phenyl-1,3-dioxane
A key study in its safety evaluation was an in vitro micronucleus test. In this assay, the substance was found to be non-clastogenic, meaning it did not cause structural damage to chromosomes.[1] The micronucleus test is a robust indicator of a substance's potential to induce chromosomal aberrations, a hallmark of many carcinogens.
Table 1: Summary of Genotoxicity Data for 2,4,6-trimethyl-4-phenyl-1,3-dioxane
| Test Type | Result | Conclusion | Reference |
| In vitro Micronucleus Test | Negative | Non-clastogenic | RIFM |
| Overall Genotoxicity Assessment | Not Genotoxic | Safe for use | RIFM |
Comparative Analysis with Alternative Fragrance Ingredients
To provide a comprehensive safety perspective, it is essential to compare 2,4,6-trimethyl-4-phenyl-1,3-dioxane with alternative fragrance ingredients that impart similar fresh, green, and citrus-floral notes. For this analysis, we have selected a range of natural and synthetic ingredients commonly used in the fragrance industry.
Table 2: Comparative Genotoxicity Data of Alternative Fragrance Ingredients
| Ingredient (CAS No.) | Scent Profile | Genotoxicity Test(s) | Result | Reference |
| Linalool (78-70-6) | Floral, Citrus, Woody | Ames, Sister Chromatid Exchange, in vitro & in vivo Micronucleus | Not Genotoxic | RIFM[2] |
| Citral (5392-40-5) | Strong Lemon, Citrus | Ames, in vitro & in vivo assays | Not Genotoxic | RIFM, NTP[3][4] |
| cis-3-Hexenol (928-96-1) | Green, Cut Grass | Ames, in vitro Micronucleus | Not Genotoxic | RIFM[5] |
| Nerol (106-25-2) | Sweet, Rosy, Citrus | BlueScreen, in vitro Chromosome Aberration | Not Genotoxic | RIFM[6] |
| Bergamot Oil (8007-75-8) | Citrus, Floral, Spicy | Saccharomyces cerevisiae assay | Genotoxic with UV radiation | Averbeck et al., 1990[7] |
| Petitgrain Oil (8014-17-3) | Green, Woody, Floral | Component-based assessment | Not a concern for genotoxicity | RIFM[8] |
From this comparison, it is evident that 2,4,6-trimethyl-4-phenyl-1,3-dioxane and several of its alternatives, such as linalool, citral, cis-3-Hexenol, and nerol, have been found to be non-genotoxic in standard assays. It is noteworthy that some natural extracts, like Bergamot Oil, can exhibit genotoxicity under specific conditions (e.g., in the presence of UV light) due to the presence of photosensitizing compounds like bergapten.[7] This highlights the importance of evaluating each ingredient on a case-by-case basis, regardless of its natural or synthetic origin.
Methodologies in Genotoxicity Testing: A Closer Look
The Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method for detecting gene mutations. It employs strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, and a positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on a medium lacking the amino acid. This test is often the first screen for genotoxicity due to its high sensitivity and specificity.
Experimental Workflow: Ames Test (OECD 471)
Caption: Workflow of the Ames Test for mutagenicity assessment.
The In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test is designed to detect damage to chromosomes. It identifies substances that cause micronuclei, which are small, membrane-bound bodies in the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The formation of micronuclei is a sign of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.
Experimental Workflow: In Vitro Micronucleus Test (OECD 487)
Sources
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- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. NTP toxicology and carcinogenesiss studies of citral (microencapsulated) (CAS No. 5392-40-5) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Genotoxicity of bergapten and bergamot oil in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Hydroxymethyl-2-phenyl-1,3-dioxane
Executive Summary
Immediate Action Required: Treat 4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS: 93351-55-4) as a Class B Peroxide Former and a Combustible Organic Solvent .
Do NOT distill, evaporate, or concentrate old bottles without prior peroxide testing. The primary disposal route is incineration through a licensed hazardous waste handler. Segregate from strong acids to prevent hydrolysis and release of benzaldehyde.
Compound Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its specific stability profile. It is a cyclic acetal derived from benzaldehyde and glycerol (or 1,2,4-butanetriol).
| Property | Data | Relevance to Disposal |
| CAS Number | 93351-55-4 (Isomer specific)(Related: 1708-29-8 for mixed isomers) | Use for waste manifesting. |
| Chemical Class | Cyclic Acetal / 1,3-Dioxane | Peroxide Hazard: The dioxane ring contains ether linkages susceptible to auto-oxidation. |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely D001 (Ignitable) waste if liquid. |
| Flash Point | > 100°C (Estimated) | Combustible, but often managed as flammable waste in labs. |
| Reactivity | Acid-Sensitive | Hydrolysis Risk: Decomposes in acidic waste streams to form Benzaldehyde (combustible, strong odor). |
The "Hidden" Hazard: Peroxides
Unlike simple ethers (e.g., diethyl ether), 1,3-dioxanes are often assumed to be stable. However, the benzylic carbon (C2 position) and the ether oxygens render them susceptible to radical oxidation over time, forming shock-sensitive peroxides [1].
Pre-Disposal Assessment: The Critical Check
Before moving the container to a waste accumulation area, you must validate its stability.
Step 1: Visual Inspection
-
Crystals: Look for crystal formation around the cap or in the liquid.
-
If crystals are present:DO NOT OPEN. The friction of unscrewing the cap could detonate the peroxides. Contact your EHS Emergency Response team immediately.
-
-
Viscosity: A significant increase in viscosity (syrup-like) can indicate polymerization or peroxide accumulation.
Step 2: Peroxide Quantitation
If the container is visually safe but older than 12 months (or unknown age), test for peroxides.
-
Dip Strip Method: Use a commercial peroxide test strip (e.g., Quantofix®).
-
Range: 0–100 ppm.[1]
-
Procedure: Wet the strip with the solvent. Wait 15 seconds. Compare color.
-
-
Thresholds for Action:
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Requires immediate treatment (reduction).
-
> 100 ppm: High Hazard. Do not handle. Contact EHS.
-
Disposal Workflows
Decision Logic for Waste Stream
The following diagram outlines the decision-making process for disposing of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.
Figure 1: Decision matrix for the safe disposal of 1,3-dioxane derivatives.
Detailed Protocols
Protocol A: Peroxide Reduction (For levels 20–100 ppm)
If peroxides are detected, they must be chemically reduced (quenched) before the solvent is added to a waste drum.
Reagents:
-
Ferrous Sulfate (FeSO₄)
-
Sulfuric Acid (concentrated)
-
Water
Procedure:
-
Prepare Solution: Dissolve 6g of FeSO₄ in 10 mL of water. Carefully add 6 mL of concentrated sulfuric acid.
-
Mix: Add this acidic ferrous sulfate solution to the dioxane waste in a 1:1 ratio (volume).
-
Agitate: Shake gently or stir for 10–15 minutes. The ferrous ion (Fe²⁺) reduces the peroxides to alcohols, oxidizing to ferric ion (Fe³⁺).
-
Retest: Use a test strip to confirm peroxide concentration is < 10 ppm.
-
Disposal: The resulting mixture is now an acidic, heavy-metal-containing organic waste. Label as "Acidic Organic Waste with Heavy Metals (Iron)" .
Protocol B: Standard Disposal (Peroxide Negative)
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Compatibility:
-
Compatible: Acetone, Methanol, Ethanol, Toluene, Xylenes.
-
INCOMPATIBLE: Hydrochloric acid, Nitric acid, Sulfuric acid (unless part of a controlled quench).
-
Reasoning: Strong acids catalyze the hydrolysis of the acetal ring [2].
-
-
Labeling:
-
Chemical Name: "Waste 4-Hydroxymethyl-2-phenyl-1,3-dioxane"
-
Constituents: If mixed, list all solvents (e.g., "90% Methanol, 10% Dioxane derivative").
-
Hazard Checkboxes: [x] Ignitable/Combustible [x] Toxic (Irritant).
-
Visualizing the Acid Incompatibility
It is vital to keep this waste stream neutral (pH 6-8). Acidic conditions break the ring, releasing benzaldehyde.
Figure 2: Acid-catalyzed hydrolysis pathway. Mixing 1,3-dioxanes with acidic waste generates benzaldehyde, altering the waste's flammability and odor profile.
Regulatory Compliance (US EPA)
| Regulatory Body | Classification | Code/Note |
| RCRA (EPA) | Ignitable Waste | D001 . Even if the pure compound has a high flash point, it is almost always managed as D001 in lab solvent streams. |
| DOT | Flammable Liquid | Likely UN 1993 (Flammable liquid, n.o.s.) or UN 3271 (Ethers, n.o.s.). |
| Sewer | Prohibited | Do NOT pour down the drain. It is poorly water-soluble and toxic to aquatic life. |
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
